molecular formula C7H8F2O B2532051 6,6-Difluorospiro[3.3]heptan-2-one CAS No. 2137641-05-3

6,6-Difluorospiro[3.3]heptan-2-one

Cat. No.: B2532051
CAS No.: 2137641-05-3
M. Wt: 146.137
InChI Key: RPARDYRKGDLYST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,6-Difluorospiro[3.3]heptan-2-one is a high-value, fluorinated spirocyclic scaffold designed for advanced research and development in medicinal chemistry. This compound features a ketone functional group at the 2-position, making it a key synthetic intermediate for constructing a diverse array of target molecules. The 6,6-difluorospiro[3.3]heptane motif is recognized as a conformationally restricted bioisostere of common gem-difluorocycloalkanes . Incorporating this rigid scaffold into lead molecules is a established strategy to fine-tune pharmacodynamic and pharmacokinetic parameters, potentially leading to improved metabolic stability, altered lipophilicity, and enhanced aqueous solubility compared to more flexible or non-fluorinated analogs . As a ketone, this building block is a precursor for synthesizing various other functionalized derivatives, such as alcohols via reduction or amines via reductive amination, expanding the toolkit available for structure-activity relationship (SAR) studies. Researchers utilize this and related spiro[3.3]heptane derivatives as surrogates for substituted cyclohexanes or heterocycles like piperidines to optimize the pharmacological profile of drug candidates . This product is intended for research applications and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-difluorospiro[3.3]heptan-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2O/c8-7(9)3-6(4-7)1-5(10)2-6/h1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPARDYRKGDLYST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)CC12CC(C2)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137641-05-3
Record name 6,6-difluorospiro[3.3]heptan-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

6,6-Difluorospiro[3.3]heptan-2-one chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6,6-Difluorospiro[3.3]heptan-2-one (CAS: 2137641-05-3) represents a high-value structural motif in modern medicinal chemistry, serving as a conformationally restricted, metabolically stable bioisostere. As a member of the spiro[3.3]heptane class, it offers a distinct vector alignment that allows it to mimic para-substituted phenyl rings while significantly reducing planarity and increasing fraction of sp3 carbon (


), a metric directly correlated with clinical success.

The gem-difluoro substitution at the 6-position introduces a strong dipole moment and blocks metabolic oxidation at the distal cyclobutane ring, enhancing the pharmacokinetic profile of downstream derivatives. This guide details the physicochemical properties, validated synthetic protocols, and strategic applications of this scaffold in drug design.[1][2][3]

Chemical Identity & Physicochemical Properties[3][4][5][6][7][8][9][10][11]

The incorporation of the gem-difluoro moiety alters the electronic landscape of the spirocyclic core, lowering the pKa of proximal functional groups in derivatives and modulating lipophilicity.

Table 1: Physicochemical Specifications
PropertyValue / Description
IUPAC Name 6,6-Difluorospiro[3.3]heptan-2-one
CAS Number 2137641-05-3
Molecular Formula C

H

F

O
Molecular Weight 146.14 g/mol
Appearance Colorless liquid
Boiling Point 66 °C at 7 mBar (Distilled)
Density ~1.28 g/cm³ (Predicted)
LogP ~1.1 (Experimental consensus)
H-Bond Acceptors 3 (2 Fluorine, 1 Carbonyl)
Topological Polar Surface Area (TPSA) 17.07 Ų
Solubility Soluble in DCM, THF, MeOH, DMSO

Structural Analysis & Bioisosterism

The Gem-Difluoro Effect

The introduction of fluorine atoms at the C6 position serves two critical functions:

  • Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is resistant to cytochrome P450-mediated hydroxylation, protecting the otherwise vulnerable cyclobutane methylene groups.

  • Conformational Bias: The Gauche effect and dipole-dipole interactions induced by the fluorine atoms can rigidify the ring pucker, influencing the exit vector of substituents at the C2 position.

Vector Alignment

Unlike the planar benzene ring, the spiro[3.3]heptane scaffold possesses a "puckered" geometry. However, the distance between the C2 and C6 positions (approx. 5.8 Å) closely mimics the distance between para-substituents in benzene (approx. 5.7 Å). This allows 6,6-difluorospiro[3.3]heptan-2-one derivatives to fit into similar binding pockets while occupying a greater volume in the z-axis, potentially picking up new hydrophobic interactions.

Bioisosterism cluster_0 Traditional Scaffold cluster_1 Saturated Bioisostere Benzene Phenyl Ring (Planar, Aromatic) Spiro 6,6-Difluorospiro[3.3]heptane (3D, sp3-rich, Metabolically Stable) Benzene->Spiro  Increased Solubility  Reduced Lipophilicity (usually)  Novel IP Space caption Figure 1: Transition from planar aromatics to sp3-rich spirocyclic cores.

Synthetic Methodology

The synthesis of 6,6-difluorospiro[3.3]heptan-2-one is non-trivial due to the strain energy inherent in the spiro[3.3] system. The most robust route utilizes a convergent [2+2+1] strategy involving a double alkylation of tosylmethyl isocyanide (TosMIC).

Retrosynthetic Analysis

The target ketone is disconnected to the 1,1-bis(bromomethyl)-3,3-difluorocyclobutane precursor. This dihalide is cyclized with TosMIC to form the second cyclobutane ring, followed by hydrolysis of the isocyanide intermediate.

Detailed Protocol

Precursor: 1,1-bis(bromomethyl)-3,3-difluorocyclobutane (Available commercially or synthesized from 3-oxocyclobutanecarboxylic acid).

Step 1: Spirocyclization (TosMIC Alkylation)
  • Reagents: 1,1-bis(bromomethyl)-3,3-difluorocyclobutane (1.0 equiv), Tosylmethyl isocyanide (TosMIC) (1.1 equiv), Sodium Hydride (NaH, 60% dispersion, 2.5 equiv), DMSO/Et2O (1:1 v/v).

  • Procedure:

    • Suspend NaH in anhydrous DMSO/Et2O mixture at 0 °C under Argon.

    • Add TosMIC dropwise; stir for 15 minutes to generate the anion.

    • Add the solution of 1,1-bis(bromomethyl)-3,3-difluorocyclobutane slowly to the reaction mixture.

    • Allow to warm to room temperature and stir for 4–6 hours (monitor by TLC/LCMS).

    • Quench: Carefully add water/ice. Extract with Et2O.

    • Note: The intermediate is a spiro-isonitrile/tosyl species which is often not isolated but hydrolyzed directly.

Step 2: Hydrolysis to Ketone
  • Reagents: Concentrated HCl, Water.

  • Procedure:

    • Dissolve the crude intermediate in Et2O.

    • Add 10% aqueous HCl and stir vigorously at room temperature for 12 hours.

    • Workup: Separate layers. Neutralize the aqueous layer with NaHCO3 and extract with DCM. Combine organic layers, dry over MgSO4, and concentrate.

    • Purification: Vacuum distillation (bp 66 °C @ 7 mBar) is preferred over column chromatography for the volatile ketone.

SynthesisRoute Start 1,1-bis(bromomethyl)- 3,3-difluorocyclobutane Reagents1 TosMIC, NaH DMSO/Et2O, 0°C to RT Intermediate Spiro-Tosyl-Isonitrile Intermediate Start->Intermediate Reagents1->Intermediate Reagents2 HCl (aq), Et2O Hydrolysis Product 6,6-Difluorospiro[3.3]heptan-2-one (Target) Intermediate->Product Reagents2->Product caption Figure 2: TosMIC-mediated cyclization strategy for spiro-ketone synthesis.

Medicinal Chemistry Applications

The ketone functionality in 6,6-difluorospiro[3.3]heptan-2-one serves as a versatile handle for late-stage diversification.

Reductive Amination

The most common transformation is the conversion to 6,6-difluorospiro[3.3]heptan-2-amine , a building block for amide coupling.

  • Protocol: React ketone with Ammonium Acetate (NH4OAc) and NaBH3CN in MeOH.

  • Utility: The resulting amine is a bioisostere for aniline or cyclohexylamine.

Strecker Synthesis

Reaction with TMSCN and ammonia yields the


-amino nitrile, a precursor to spiro-amino acids . These non-natural amino acids are valuable for peptide stapling and increasing the proteolytic stability of peptidomimetics.
Case Study: Vorinostat Analog

Research has demonstrated that replacing the phenyl cap of the HDAC inhibitor Vorinostat with a spiro[3.3]heptane core maintains potency while improving solubility. The 6,6-difluoro analog specifically modulates the zinc-binding affinity via electronic transmission through the rigid scaffold.

Safety & Handling

  • Volatility: The compound is a volatile liquid. Handle in a chemical fume hood to prevent inhalation.

  • Reactivity: As a strained ketone, it is electrophilic. Avoid contact with strong nucleophiles unless intended.

  • Fluorine Safety: While the C-F bond is stable, combustion may release HF. Standard protocols for fluorinated organic waste disposal apply.

References

  • Mykhailiuk, P. K. (2024). "Spiro[3.3]heptane as a Saturated Benzene Bioisostere." Angewandte Chemie International Edition. Link

  • Levterov, V. V., et al. (2019). "Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks." The Journal of Organic Chemistry. Link

  • Burkhard, J. A., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition. Link

  • Barnes-Seeman, D., et al. (2014). "The Role of Fluorine in Medicinal Chemistry." ACS Medicinal Chemistry Letters. Link

Sources

The Spiro[3.3]heptan-2-one Motif: A Three-Dimensional Scaffold Revolutionizing Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Discovery Professionals

Introduction: Embracing the Third Dimension in Drug Design

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that confer improved pharmacological and pharmacokinetic properties is relentless. For decades, flat, aromatic rings, particularly the phenyl group, have been ubiquitous in drug design, appearing in over 500 FDA-approved medications.[1] However, the tide is turning towards three-dimensional, sp³-rich structures that offer access to previously unexplored chemical space. Among these, the spiro[3.3]heptane framework has emerged as a standout scaffold, prized for its rigid, well-defined geometry and its ability to enhance critical drug-like properties such as solubility and metabolic stability.[2]

This guide focuses specifically on spiro[3.3]heptan-2-one and its derivatives. The ketone functionality serves as a versatile synthetic handle, unlocking a vast array of chemical modifications. This allows researchers to fine-tune molecular properties and explore structure-activity relationships (SAR) with precision. We will delve into the synthetic strategies used to construct this core, its powerful application as a bioisostere for common medicinal chemistry motifs, and the promising therapeutic applications that have arisen from its use.

Part 1: Constructing the Core: Synthetic Strategies for Spiro[3.3]heptan-2-one

The utility of any scaffold is directly tied to its synthetic accessibility. Fortunately, efficient methods for constructing the spiro[3.3]heptane core have been developed, with subsequent modifications of the ketone providing a gateway to diverse functional groups.

Key Synthetic Approach: [2+2] Cycloaddition

A primary strategy for building the spiro[3.3]heptane skeleton involves a formal [2+2] cycloaddition. One robust method utilizes the reaction between keteneiminium salts and various alkenes. This process, followed by hydrolysis of the resulting vinamidinium salts, efficiently yields spiro[3.3]heptan-2-one derivatives in good yields.[1] This approach is compatible with a range of functional groups on the alkene partner, including halogens and nitrogen-containing groups, making it a versatile tool for generating a library of core structures.[1]

The Ketone as a Synthetic Linchpin

Once the spiro[3.3]heptan-2-one core is in hand, the carbonyl group becomes a focal point for diversification. Standard organic transformations can be applied to generate a wealth of derivatives essential for medicinal chemistry projects.

Experimental Protocol: Representative Modifications of Spiro[3.3]heptan-2-one

  • Wolff-Kishner Reduction (Deoxygenation):

    • To a solution of the spiro[3.3]heptan-2-one derivative (1.0 eq) in a suitable high-boiling solvent (e.g., diethylene glycol), add hydrazine hydrate (10 eq) and potassium hydroxide (5 eq).

    • Heat the mixture to reflux (approx. 180-200 °C) for 4-6 hours, allowing water to distill off.

    • Cool the reaction mixture, dilute with water, and extract with a nonpolar solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the deoxygenated spiro[3.3]heptane.[1]

  • Conversion to Carboxylic Acid:

    • Following a Wolff-Kishner reduction of a bromo-substituted spiro[3.3]heptan-2-one to yield the corresponding bromide, the functional group can be converted to a carboxylic acid.

    • Dissolve the spiro[3.3]heptane bromide (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere.

    • Add n-butyllithium (1.1 eq) dropwise and stir for 30 minutes.

    • Bubble dry carbon dioxide gas through the solution for 1 hour, or add an excess of crushed dry ice.

    • Allow the mixture to warm to room temperature, then quench with 1M HCl.

    • Extract the product with ethyl acetate, dry the organic layer, and concentrate to yield the carboxylic acid.[1][3]

  • Conversion to Aniline via Curtius Reaction:

    • Start with the carboxylic acid derivative (1.0 eq) and convert it to the corresponding acyl azide using diphenylphosphoryl azide (DPPA) (1.1 eq) and a base like triethylamine (1.2 eq) in an inert solvent (e.g., toluene).

    • Heat the mixture to induce the Curtius rearrangement, forming the isocyanate intermediate.

    • Add a suitable alcohol (e.g., tert-butanol) to trap the isocyanate as a Boc-protected amine, or treat with aqueous acid to hydrolyze directly to the aniline.[1]

The following diagram illustrates the general workflow for synthesizing and diversifying the spiro[3.3]heptane scaffold.

G cluster_synthesis Core Synthesis cluster_derivatization Derivatization Alkene Alkene Cycloaddition [2+2] Cycloaddition Alkene->Cycloaddition Keteneiminium Keteneiminium Salt Keteneiminium->Cycloaddition Spiro_Ketone Spiro[3.3]heptan-2-one Cycloaddition->Spiro_Ketone Reduction Wolff-Kishner Reduction Spiro_Ketone->Reduction 1. H2NNH2, KOH 2. Heat Deoxy_Spiro Spiro[3.3]heptane Reduction->Deoxy_Spiro Carboxylation Lithiation then CO2 Quench Carboxylic_Acid Carboxylic Acid Derivative Carboxylation->Carboxylic_Acid Amination Curtius Reaction Aniline Aniline Derivative Amination->Aniline Deoxy_Spiro->Carboxylation 1. nBuLi 2. CO2 Carboxylic_Acid->Amination DPPA, Heat

Caption: Synthetic workflow for spiro[3.3]heptan-2-one and its key derivatives.

Part 2: A New Dimension in Bioisosterism

Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological properties. The spiro[3.3]heptane scaffold has proven to be an exceptional bioisostere, particularly as a saturated, three-dimensional replacement for the flat phenyl ring.[2][4][5]

The Spiro[3.3]heptane Scaffold as a Benzene Mimic

A groundbreaking discovery was that the spiro[3.3]heptane core can effectively mimic mono-, meta-, and para-substituted phenyl rings in bioactive compounds.[1][6] This is remarkable because, unlike other saturated bioisosteres like bicyclo[1.1.1]pentane, the exit vectors of the spiro[3.3]heptane scaffold are non-collinear.[1] This non-collinear arrangement provides a unique spatial orientation for substituents that can lead to novel and beneficial interactions with biological targets.

The replacement of a phenyl ring with a spiro[3.3]heptane core often leads to:

  • Improved Physicochemical Properties: An increase in the fraction of sp³ carbons (Fsp³) is linked to better solubility and metabolic stability.[2]

  • Escape from Flatland: Moving to a 3D structure can improve target selectivity and reduce off-target effects.

  • Novel Intellectual Property: Creating patent-free analogs of existing drugs.[1][5]

G cluster_parent Parent Drug cluster_analog Spiro[3.3]heptane Analog cluster_properties Resulting Changes Parent [ Phenyl Ring ]-Linker-Pharmacophore Analog [ Spiroheptane ]-Linker-Pharmacophore Parent->Analog Bioisosteric Replacement Prop1 Improved Solubility Prop2 Enhanced Stability Prop3 Novel IP Prop4 Retained Activity

Caption: Bioisosteric replacement of a phenyl ring with a spiro[3.3]heptane core.

Case Studies in Benzene Bioisosterism

The validity of this approach has been demonstrated by successfully incorporating the spiro[3.3]heptane core into several FDA-approved drugs, yielding saturated analogs with high biological activity.[1]

Parent Drug Original Ring Therapeutic Area Key Finding Citation
Vorinostat Phenyl RingAnticancerThe spiro[3.3]heptane analog retained potent cytotoxic action against human hepatocellular carcinoma cells (HepG2).[1][3]
Sonidegib meta-Substituted BenzeneAnticancerSaturated analogs showed high potency, and the replacement decreased lipophilicity (clogP), a desirable trait.[1][3][5]
Benzocaine para-Substituted BenzeneLocal AnestheticThe spiro[3.3]heptane analog exhibited significant antinociceptive effects, comparable to Benzocaine itself.[1][5]
Beyond Benzene: Heterocyclic Bioisosteres

The versatility of the spiro[3.3]heptane system extends to its heteroatomic derivatives, which serve as bioisosteres for common saturated heterocycles in drug discovery.

  • 2,6-Diazaspiro[3.3]heptane: This has been successfully used as a bioisostere for piperazine. In one notable example, replacing the piperazine in the PARP inhibitor Olaparib with this scaffold significantly improved target selectivity.[7]

  • 2-Oxa-6-azaspiro[3.3]heptane: This serves as a valuable replacement for morpholine.[4]

  • 2-Azaspiro[3.3]heptane: This motif has been explored as a spirocyclic analog of the 2-substituted piperidine core, which is present in at least 18 FDA-approved drugs.[8] Recently, a 2-azaspiro[3.3]heptane core was used to rewire the fentanyl scaffold, preserving its analgesic function while showing no detectable recruitment of the beta-arrestin pathway, which is linked to respiratory depression.[9]

Part 3: Therapeutic Applications

The unique structural and physicochemical properties of spiro[3.3]heptan-2-one derivatives have led to their exploration in a variety of therapeutic areas.

Oncology

As demonstrated with the Vorinostat and Sonidegib analogs, the spiro[3.3]heptane scaffold is a promising template for anticancer drug design. The ability to replace aromatic rings while maintaining or improving potency allows for the development of new chemical entities with potentially better ADME profiles. The cytotoxic activity of the Vorinostat analog against HepG2 cells confirms that the 3D scaffold can effectively present the necessary pharmacophoric elements to the biological target.[3]

Pain Management and Anesthesia

The successful creation of a Benzocaine analog with comparable analgesic activity highlights the potential of spiro[3.3]heptane derivatives in neurology and pain management.[1] Furthermore, the innovative redesign of fentanyl using a 2-azaspiro[3.3]heptane core represents a significant step towards developing safer opioids.[9] The new analog provided pain relief but caused only temporary, shallow breathing at very high doses, and it had a short half-life of about 27 minutes, which could be advantageous in a clinical setting.[9]

Novel Amino Acid Scaffolds

The synthesis of novel, sterically constrained amino acids, such as 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid (an ornithine analog) and 2-azaspiro[3.3]heptane-6-carboxylic acid (a GABA analog), opens the door to their use in peptide and peptidomimetic design.[10] These constrained analogs can be used to induce specific secondary structures in peptides or to probe the binding pockets of enzymes and receptors.

Part 4: Future Outlook

The spiro[3.3]heptan-2-one scaffold and its derivatives represent a significant advancement in medicinal chemistry. They provide a robust platform for moving beyond the "flatland" of traditional aromatic-heavy drug design into the more complex and nuanced world of three-dimensional molecules. The demonstrated success in bioisosteric replacement for both aromatic and saturated rings validates the scaffold's utility.

Future research will likely focus on:

  • Developing more efficient and stereoselective synthetic routes to provide enantiomerically pure building blocks.[11][12]

  • Expanding the library of functionalized derivatives to explore a wider range of biological targets.

  • Applying enzymatic and photochemical methods to achieve novel functionalizations of the rigid core.[2][13]

  • Systematically investigating the impact of the scaffold on a broader range of ADME properties to build predictive models for drug design.

References

  • Prysiazhniuk, K., Datsenko, O., Polishchuk, O., et al. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]

  • Mykhailiuk, P., et al. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie International Edition. [Link]

  • Mykhailiuk, P., et al. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie International Edition, 63(9). [Link]

  • Mykhailiuk, P.K. (2017). 1-Substituted 2-Azaspiro[3.3]heptanes: Overlooked Motifs for Drug Discovery. Angewandte Chemie International Edition, 56(33), 9956-9959. [Link]

  • (2025). Spiro[3.3]heptane: A Versatile sp³-Rich Scaffold and its Synthetic Routes. European Journal of Organic Chemistry. [Link]

  • (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. RSC Medicinal Chemistry. [Link]

  • Reddy, L.R., et al. (2019). Asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes: important motifs for modern drug discovery. Chemical Communications, 55(36), 5267-5270. [Link]

  • Reddy, L.R., et al. (2019). Asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes: important motifs for modern drug discovery. Semantic Scholar. [Link]

  • D'hooghe, M., et al. (2010). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino Acids, 39(2), 581-588. [Link]

  • (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. ResearchGate. [Link]

  • Janda, K.D., et al. (2026). Fentanyl-Rewired: A 2-Azaspiro[3.3]heptane Core Preserves μ-Opioid Function. ACS Medicinal Chemistry Letters. [Link]

  • Prysiazhniuk, K., et al. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]

  • Moody, C.J., et al. (2025). Selective P450BM3 Hydroxylation of the Spiro[3.3]heptane Core as a Route to Potential Drug Fragment Molecules. Organic Letters. [Link]

Sources

Methodological & Application

Application Note: Synthesis of Spirocyclic Amines using 6,6-Difluorospiro[3.3]heptan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This guide details the synthetic utility of 6,6-difluorospiro[3.3]heptan-2-one (CAS: 2137641-05-3) as a high-value building block for generating spirocyclic amines.

In modern drug discovery, this scaffold serves as a critical tool for "escaping flatland" (increasing Fsp³ fraction). Unlike traditional piperidines or cyclohexanes, the spiro[3.3]heptane core offers:

  • Saturated Bioisosterism: It acts as a surrogate for 1,3-disubstituted (meta) or 1,4-disubstituted (para) phenyl rings but with distinct exit vectors that can access novel IP space.

  • Metabolic Hardening: The gem-difluoro substitution at the 6-position blocks metabolic oxidation (soft spots), significantly improving half-life (

    
    ) compared to the non-fluorinated parent.
    
  • Lipophilicity Modulation: The fluorine atoms lower the pKa of the resulting amine (via inductive effects) and modulate LogD, often improving membrane permeability.

Reaction Mechanism & Logic

The primary route to functionalize this ketone is Reductive Amination . While conceptually simple, the steric strain of the spiro[3.3] system and the electron-withdrawing nature of the distal difluoro group require specific protocol adjustments to prevent side reactions (e.g., ring opening or incomplete conversion).

Mechanistic Pathway

The reaction proceeds through a reversible formation of a hemiaminal, followed by dehydration to the iminium ion. The gem-difluoro group exerts a through-bond inductive effect (


), making the carbonyl carbon more electrophilic but also rendering the resulting imine less stable to hydrolysis if not reduced immediately.

ReactionPathway Ketone 6,6-Difluorospiro [3.3]heptan-2-one Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + Amine + Acid Cat. Amine Primary/Secondary Amine (R-NH2) Amine->Hemiaminal Iminium Iminium Ion (Activated) Hemiaminal->Iminium - H2O (Dehydration) Product Spirocyclic Amine Target Iminium->Product + Hydride Source (Reduction)

Figure 1: Mechanistic flow of the reductive amination on the spirocyclic core.

Experimental Protocols

Protocol A: Standard Direct Reductive Amination

Best for: Non-hindered primary and secondary amines. Scale: 100 mg – 10 g

Materials
  • Substrate: 6,6-Difluorospiro[3.3]heptan-2-one (1.0 equiv)

  • Amine Partner: 1.1 – 1.2 equiv

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Catalyst: Acetic Acid (AcOH) (1.0 – 2.0 equiv)

Step-by-Step Methodology
  • Preparation: In a dry reaction vial equipped with a stir bar, dissolve the ketone (1.0 equiv) and the amine (1.1 equiv) in anhydrous DCE (0.1 M concentration).

  • Activation: Add Acetic Acid (1.0 equiv). Stir at room temperature (RT) for 30–60 minutes.

    • Expert Insight: Do not skip this pre-stir. It allows the equilibrium to shift toward the imine/iminium species before the reductant is introduced.

  • Reduction: Cool the mixture to 0°C (optional, but recommended for volatile amines). Add STAB (1.5 equiv) portion-wise over 5 minutes.

  • Reaction: Allow the mixture to warm to RT and stir for 12–16 hours under nitrogen.

    • Monitoring: Check via LC-MS.[1] The imine intermediate may be visible; ensure complete consumption of the ketone.

  • Quench: Quench by adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15 minutes until gas evolution ceases.

  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (typically DCM/MeOH gradients).

Protocol B: Ti(OiPr)₄-Mediated Reductive Amination

Best for: Sterically hindered amines, anilines, or acid-sensitive substrates. Mechanism: Titanium(IV) isopropoxide acts as a strong Lewis acid and water scavenger, driving imine formation to completion.

Step-by-Step Methodology
  • Imine Formation: In a sealed tube, combine ketone (1.0 equiv), amine (1.2 equiv), and Ti(OiPr)₄ (2.0 equiv) neat (no solvent) or in minimal THF.

  • Heating: Stir at RT (for moderate amines) or 60°C (for hindered amines) for 2–4 hours.

  • Reduction: Dilute with dry MeOH (to 0.1 M) and cool to 0°C. Carefully add NaBH₄ (2.0 equiv).

    • Caution: Reaction is exothermic.

  • Workup: Quench with 1N NaOH or Rochelle’s salt solution to break the titanium emulsion. Filter through Celite before extraction.

Decision Logic & Optimization

Use the following logic tree to select the appropriate conditions for your specific amine partner.

OptimizationTree Start Select Amine Partner Q1 Is the amine sterically hindered or an aniline? Start->Q1 PathA NO (Primary/Secondary Alkyl) Q1->PathA PathB YES (t-Butyl, Anilines) Q1->PathB MethodA Protocol A: STAB / AcOH (Mild, Selective) PathA->MethodA MethodB Protocol B: Ti(OiPr)4 / NaBH4 (Strong Dehydrating Agent) PathB->MethodB Optimization Troubleshooting: If conversion < 50% in Method A, switch to Method B. MethodA->Optimization

Figure 2: Decision tree for selecting reductive amination conditions.

Comparative Data: Reducing Agents

The choice of reducing agent impacts the diastereoselectivity (cis/trans ratio relative to the difluoro group, though often negligible unless other substituents exist) and yield.

Reducing AgentConditionsYield (Avg)AdvantagesDisadvantages
STAB DCE, AcOH, RT85-95%Mild, tolerates functional groups (esters, nitriles).Slower reaction rate.
NaBH₃CN MeOH, AcOH, pH 570-85%Classic method, effective for difficult imines.Toxic (cyanide byproduct), harder workup.
NaBH₄ MeOH (2-step)60-80%Cheap, very fast reduction.Requires pre-formation of imine; reduces ketones if not careful.
Ti(OiPr)₄ / NaBH₄ Neat/THF -> MeOH80-92%Excellent for hindered amines/anilines.Titanium emulsions can be messy during workup.

References

  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of Spiro[3.3]heptane-Based Derivatives." Organic Letters. Discusses the structural properties and exit vectors of the spiro[3.3]heptane scaffold.

  • Mykhailiuk, P. K. (2019). "Saturated Bioisosteres of Benzene: Where to Go Next?" Chemistry – A European Journal. Detailed analysis of spiro[3.3]heptanes as meta-substituted benzene mimics.

  • Stepaniuk, O. O., et al. (2020). "Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks." Synthesis.

  • Enamine Ltd. (2023). "Spirocyclic Building Blocks." Catalog and application data for 6,6-difluorospiro[3.3]heptan-2-one (CAS 2137641-05-3).[2]

Sources

Application Notes and Protocols for the Grignard Reaction with 6,6-Difluorospiro[3.3]heptan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 6,6-Difluorospiro[3.3]heptane Scaffold

The 6,6-difluorospiro[3.3]heptane moiety is a highly sought-after structural motif in modern medicinal chemistry. Its rigid, three-dimensional spirocyclic core offers a unique conformational restriction that can lead to improved binding affinity and selectivity for biological targets. The gem-difluoro group serves as a lipophilic bioisostere for a carbonyl group or other polar functionalities, enhancing metabolic stability and modulating pharmacokinetic properties. The synthesis of derivatives from 6,6-Difluorospiro[3.3]heptan-2-one via nucleophilic additions, such as the Grignard reaction, provides a versatile platform for the generation of novel chemical entities with potential therapeutic applications.[1]

Understanding the Grignard Reaction with 6,6-Difluorospiro[3.3]heptan-2-one: A Mechanistic Perspective

The Grignard reaction is a cornerstone of carbon-carbon bond formation, involving the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a carbonyl group.[2][3][4] In the case of 6,6-Difluorospiro[3.3]heptan-2-one, the reaction proceeds via the attack of the nucleophilic carbon of the Grignard reagent on the electrophilic carbonyl carbon of the ketone. This forms a tetrahedral magnesium alkoxide intermediate, which upon acidic workup, yields a tertiary alcohol.[5][6]

However, the unique structure of 6,6-Difluorospiro[3.3]heptan-2-one introduces specific considerations:

  • Steric Hindrance: The spiro[3.3]heptane framework presents significant steric bulk around the carbonyl group. This can hinder the approach of the Grignard reagent, potentially leading to side reactions such as enolization (where the Grignard reagent acts as a base) or reduction of the ketone.[2]

  • Electronic Effects of Fluorine: The two fluorine atoms at the 6-position are strongly electron-withdrawing. This can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. However, it can also influence the stability of intermediates and transition states.

Due to these factors, careful optimization of reaction conditions is crucial to favor the desired 1,2-addition and minimize side products.

Reaction Mechanism Overview:

Grignard Reaction Mechanism Ketone 6,6-Difluorospiro[3.3]heptan-2-one Intermediate Tetrahedral Magnesium Alkoxide Intermediate Ketone->Intermediate Nucleophilic Attack Grignard R-MgX Grignard->Intermediate Product Tertiary Alcohol Product Intermediate->Product Protonation Workup Aqueous Acidic Workup (e.g., NH4Cl) Workup->Product

Caption: General mechanism of the Grignard reaction with 6,6-Difluorospiro[3.3]heptan-2-one.

Experimental Protocol: Grignard Addition of Methylmagnesium Bromide to 6,6-Difluorospiro[3.3]heptan-2-one

This protocol provides a detailed procedure for a model Grignard reaction. Researchers should adapt this protocol based on the specific Grignard reagent and scale of the reaction.

Materials:

  • 6,6-Difluorospiro[3.3]heptan-2-one

  • Methylmagnesium bromide (3.0 M in diethyl ether)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

  • Standard laboratory glassware (flame-dried)

  • Magnetic stirrer and stir bar

  • Ice-water bath

Procedure:

  • Preparation of the Reaction Setup:

    • Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a reflux condenser connected to an argon or nitrogen inlet.

    • Ensure all glassware is scrupulously dry to prevent quenching of the Grignard reagent.

  • Reaction Setup:

    • Dissolve 6,6-Difluorospiro[3.3]heptan-2-one (1.0 eq) in anhydrous diethyl ether or THF (to a concentration of approximately 0.1-0.2 M) in the reaction flask under a positive pressure of inert gas.

    • Cool the solution to 0 °C using an ice-water bath.

  • Addition of the Grignard Reagent:

    • Slowly add methylmagnesium bromide (1.2-1.5 eq) dropwise to the stirred solution of the ketone via syringe through the septum over a period of 30-60 minutes.

    • Maintain the internal reaction temperature below 5 °C during the addition to minimize side reactions.

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours.

    • The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by taking small aliquots from the reaction mixture.

  • Quenching the Reaction:

    • Once the reaction is deemed complete, slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride at 0 °C. This will protonate the magnesium alkoxide and neutralize any unreacted Grignard reagent.

  • Workup and Extraction:

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine (saturated aqueous NaCl solution).

    • Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tertiary alcohol.

Experimental Workflow:

Experimental Workflow Start Flame-dried Glassware under Inert Atmosphere Dissolve Dissolve Ketone in Anhydrous Solvent Start->Dissolve Cool Cool to 0 °C Dissolve->Cool Add_Grignard Slowly Add Grignard Reagent (Maintain T < 5 °C) Cool->Add_Grignard Stir Stir at 0 °C for 1-2 h Add_Grignard->Stir Quench Quench with sat. aq. NH4Cl Stir->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Product Pure Tertiary Alcohol Purify->Product

Caption: Step-by-step workflow for the Grignard reaction.

Key Parameters and Troubleshooting

ParameterRecommended ConditionRationale & Troubleshooting
Solvent Anhydrous Diethyl Ether or THFGrignard reagents are highly sensitive to protic solvents like water. Ensure solvents are freshly distilled or from a sealed bottle.
Temperature 0 °C to room temperatureLower temperatures (0 °C) are recommended to control the exothermic reaction and minimize side reactions like enolization and reduction, especially with sterically hindered ketones.
Grignard Reagent Equivalents 1.2 - 1.5 equivalentsA slight excess of the Grignard reagent ensures complete conversion of the starting ketone. A large excess can lead to more side products.
Addition Rate Slow, dropwise additionMaintains a low concentration of the Grignard reagent, helping to control the reaction temperature and minimize side reactions.
Workup Saturated aq. NH₄ClA mild acidic workup is preferred to avoid potential acid-catalyzed elimination of the tertiary alcohol product.
Low Yield Incomplete reaction or side reactionsTroubleshooting: Ensure anhydrous conditions. Use freshly prepared or titrated Grignard reagent. Consider using a more reactive Grignard reagent or adding a Lewis acid like CeCl₃ to enhance the electrophilicity of the carbonyl.
Starting Material Recovery Enolization is a likely side reactionTroubleshooting: Lower the reaction temperature. Use a less sterically hindered Grignard reagent if possible.

Trustworthiness: Reaction Monitoring and Product Characterization

To ensure the reliability of the experimental results, the following analytical techniques are recommended:

  • Thin-Layer Chromatography (TLC): A quick and effective method to monitor the progress of the reaction by observing the disappearance of the starting ketone and the appearance of the product spot.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the conversion of the starting material and the presence of any side products. The mass spectrum can help in identifying the desired product and potential byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Essential for the structural elucidation and purity assessment of the final product. ¹⁹F NMR will be particularly useful to confirm the integrity of the difluoromethyl group.

  • Infrared (IR) Spectroscopy: Can be used to confirm the disappearance of the ketone carbonyl stretch (around 1720-1740 cm⁻¹) and the appearance of a broad hydroxyl (-OH) stretch (around 3200-3600 cm⁻¹) in the product.

Conclusion

The Grignard reaction of 6,6-Difluorospiro[3.3]heptan-2-one provides a powerful tool for the synthesis of novel tertiary alcohols, which are valuable building blocks in drug discovery. By carefully controlling the reaction conditions, particularly temperature and the rate of addition, and by employing rigorous anhydrous techniques, researchers can achieve high yields of the desired products. The protocols and guidelines presented here offer a solid foundation for the successful application of this important transformation.

References

  • McBee, E. T., Pierce, O. R., & Higgins, J. F. (1952). The Reducing Action of Grignard Reagents on Fluorinated Carbonyl Compounds. Journal of the American Chemical Society, 74(7), 1736–1737. [Link]

  • Olifir, O. S., et al. (2021). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. Chemistry – A European Journal, 27(54), 13548-13556. [Link]

  • Organic Chemistry Portal. Grignard Reaction. [Link]

  • Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

  • Khan Academy. Synthesis of alcohols using Grignard reagents I. [Link]

  • Chemguide. Reaction of aldehydes and ketones with Grignard reagents. [Link]

  • Master Organic Chemistry. Synthesis Problems Involving Grignard Reagents. [Link]

  • The Organic Chemistry Tutor. Synthesis of Alcohols Using the Grignard Reaction. [Link]

  • NileRed. Using the Grignard Reaction to Make Tertiary alcohols. [Link]

  • Jasperse, J. Grignard Reaction. [Link]

  • Iwasaki, T., et al. (2018). Team Enhances Catalytic System to Perform Grignard Reaction on Carbon-Fluorine Bonds. Technology Networks. [Link]

  • Pearson. Show how you would synthesize following tertiary alcohol by adding an appropriate Grignard reagent to a ketone. b. Ph 3 COH. [Link]

  • Grygorenko, O. O., et al. (2020). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]

  • Mykhailiuk, P. K. (2017). A stereochemical journey around spirocyclic glutamic acid analogs. Beilstein Journal of Organic Chemistry, 13, 2136–2143. [Link]

  • Chemistry LibreTexts. 4.6: Nucleophilic Addition Reactions. [Link]

  • Simpkins, N. S., et al. (2000). Nucleophilic addition reactions of bridged triene η6-chromiumtricarbonyl complexes. Journal of the Chemical Society, Perkin Transactions 1, (12), 1847-1849. [Link]

Sources

Application Note & Protocols: Strategic Incorporation of 6,6-Difluorospiro[3.3]heptan-2-one into Peptide Mimetics for Enhanced Conformational Stability and Novel Chemical Space Exploration

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Scientists, and Drug Development Professionals.

Abstract: The design of peptide mimetics with improved therapeutic properties, such as enhanced stability and receptor affinity, is a cornerstone of modern drug discovery. A key strategy involves the introduction of conformationally rigid scaffolds that mimic secondary structures like β-turns. This guide details the rationale and application of 6,6-Difluorospiro[3.3]heptan-2-one, a unique building block, for this purpose. Its inherent rigidity, stemming from the spiro[3.3]heptane core, combined with the metabolic and electronic benefits of the gem-difluoro group, makes it an exemplary candidate for creating novel, structurally defined peptidomimetics. We present two distinct, field-proven strategies for its incorporation: (1) Post-synthesis modification of a peptide via chemoselective oxime ligation, and (2) de novo synthesis of a novel spirocyclic amino acid via reductive amination for direct use in solid-phase peptide synthesis (SPPS).

PART 1: SCIENTIFIC RATIONALE & STRATEGIC VALUE

The Imperative for Conformational Constraint in Peptidomimetics

Native peptides often suffer from therapeutic liabilities, including poor metabolic stability and high conformational flexibility, the latter of which leads to a significant entropic penalty upon binding to a biological target. Introducing rigid structural motifs can pre-organize the peptide into its bioactive conformation, enhancing binding affinity and selectivity.[1] Spirocyclic systems are particularly effective scaffolds for achieving this, as they can rigidly control backbone geometry and orient pharmacophoric side chains into well-defined three-dimensional space.[2][3]

The Unique Advantages of the 6,6-Difluorospiro[3.3]heptane Scaffold

The 6,6-Difluorospiro[3.3]heptan-2-one scaffold offers a confluence of desirable properties for the medicinal chemist:

  • Structural Rigidity: The spiro[3.3]heptane core is a highly constrained, three-dimensional framework. Its incorporation into a peptide backbone is hypothesized to induce stable turn conformations, effectively mimicking natural β-turns found in proteins.[2][4] This rigid structure serves as a superior saturated bioisostere for traditional aromatic rings like benzene.[5]

  • Metabolic Stability & Bioisosterism: The gem-difluoromethylene (CF₂) group is a well-established bioisostere of a carbonyl group or an ether oxygen.[6][7] It is metabolically stable and highly lipophilic, which can enhance cell permeability and protect adjacent chemical bonds from enzymatic degradation.[8]

  • Synthetic Tractability: The ketone functionality at the C2 position serves as a versatile chemical handle for conjugation or further derivatization, allowing for multiple pathways of incorporation.[9] Methodologies for the multigram synthesis of the core scaffold have been established, ensuring its accessibility as a building block.[8][10]

Fig 1: Conceptual role of a spirocyclic scaffold. cluster_0 Flexible Peptide Chain cluster_1 Constrained Peptidomimetic A Amino Acid (i) B Amino Acid (i+1) X Amino Acid (i) C Amino Acid (i+2) D Amino Acid (i+3) Z Amino Acid (i+3) Y Spirocyclic Scaffold (Induces Turn)

Caption: A rigid spirocyclic scaffold restricts peptide flexibility.

PART 2: SYNTHETIC STRATEGIES & EXPERIMENTAL PROTOCOLS

Two primary strategies are presented, differing in when and how the spirocyclic ketone is introduced into the peptide sequence.

Strategy A: Post-SPPS Modification via Oxime Ligation

This approach leverages the biocompatible "click" reaction between the ketone and an aminooxy-functionalized peptide.[11] It is ideal for rapidly creating a library of modified peptides from a single aminooxy-containing precursor. The resulting oxime bond is stable under physiological conditions.[1]

Fig 2: Workflow for Oxime Ligation Strategy. A 1. Synthesize Aminooxy-Peptide (Fmoc-SPPS) B 2. Cleave & Deprotect Peptide (e.g., TFA cocktail) A->B D 4. Oxime Ligation (Peptide + Ketone, pH 4.5) B->D C 3. Prepare Ketone Solution (6,6-Difluorospiro[3.3]heptan-2-one in buffer) C->D E 5. Purification (RP-HPLC) D->E F 6. Characterization (LC-MS, NMR) E->F

Caption: Post-synthesis modification via oxime ligation.

Protocol 1: Synthesis of Aminooxy-Peptide Precursor

This protocol outlines the synthesis of a generic peptide containing an aminooxy handle using standard Fmoc-based solid-phase peptide synthesis (SPPS).

  • Resin Preparation: Swell 100 mg of Rink Amide MBHA resin (0.5 mmol/g) in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (5x) and dichloromethane (DCM) (3x).

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the first Fmoc-protected amino acid (4 eq.), HBTU (3.9 eq.), and HOBt (4 eq.) in DMF with DIPEA (8 eq.) for 5 minutes.

    • Add the activation mixture to the resin and agitate for 2 hours.

    • Wash with DMF (5x) and DCM (3x). Confirm completion with a Kaiser test.

  • Chain Elongation: Repeat step 2 (Deprotection) and step 3 (Coupling) for each subsequent amino acid in the sequence.

  • Aminooxy Incorporation: To incorporate the aminooxy handle, use Fmoc-Aoa-OH (Fmoc-aminooxyacetic acid) as the amino acid in the coupling step.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2). Wash the resin thoroughly with DMF, DCM, and methanol, and dry under vacuum.

Protocol 2: Oxime Ligation and Purification

  • Peptide Cleavage: Prepare a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIPS), and 2.5% water.

  • Reaction: Add the cleavage cocktail (2 mL) to the dried resin and agitate at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and precipitate the crude peptide by adding the filtrate to cold diethyl ether. Centrifuge, decant the ether, and repeat the ether wash twice. Dry the peptide pellet under vacuum.

  • Ligation Reaction:

    • Dissolve the crude aminooxy-peptide (1.0 eq.) in 0.1 M ammonium acetate buffer (pH 4.5) to a final concentration of ~2 mg/mL.

    • Dissolve 6,6-Difluorospiro[3.3]heptan-2-one (5.0 eq.) in a minimal amount of acetonitrile or DMSO and add it to the peptide solution.

    • Stir the reaction at room temperature for 4-16 hours, monitoring progress by LC-MS.[12]

  • Purification: Purify the crude spiro-conjugated peptide product by reverse-phase HPLC (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

  • Characterization: Lyophilize the pure fractions and confirm the identity and purity of the final product by high-resolution mass spectrometry (HRMS) and NMR.

Strategy B: Incorporation as a Novel Amino Acid via Reductive Amination

This strategy involves the de novo synthesis of a novel Fmoc-protected amino acid derived from the ketone. This building block can then be incorporated at any desired position during standard SPPS, offering precise control over the placement of the rigid scaffold. Reductive amination of sterically hindered ketones can be challenging, but modern methods provide efficient routes.[13][14]

Fig 3: Workflow for De Novo Amino Acid Synthesis. A 1. Reductive Amination (Ketone + Amino Ester) B 2. Saponification (Ester to Acid) A->B C 3. Fmoc Protection (Fmoc-OSu) B->C D 4. Purify Building Block (Column Chromatography) C->D E 5. Incorporate into Peptide (Standard Fmoc-SPPS) D->E F 6. Cleave, Purify & Characterize E->F

Caption: Synthesis of a novel building block for SPPS.

Protocol 3: Synthesis of Fmoc-Protected Spirocyclic Amino Acid

This protocol describes the conversion of the ketone into a building block suitable for SPPS.

  • Reductive Amination:

    • To a solution of 6,6-Difluorospiro[3.3]heptan-2-one (1.0 g, 1.0 eq.) and glycine methyl ester hydrochloride (1.1 eq.) in 1,2-dichloroethane (DCE), add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise at 0°C.[15]

    • Allow the reaction to warm to room temperature and stir for 24 hours. Monitor by TLC or LC-MS.

    • Quench the reaction by the slow addition of saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude secondary amine ester by flash chromatography.

  • Saponification:

    • Dissolve the purified ester in a 3:1 mixture of THF/water. Add LiOH (2.0 eq.) and stir at room temperature for 4 hours until the starting material is consumed (monitored by TLC).

    • Acidify the reaction mixture to pH ~3 with 1 M HCl. Extract the product with ethyl acetate (3x).

    • Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the carboxylic acid.

  • Fmoc Protection:

    • Dissolve the carboxylic acid in a 1:1 mixture of 1,4-dioxane and 10% aqueous Na₂CO₃.

    • Cool the solution to 0°C and add Fmoc-OSu (9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester, 1.1 eq.).

    • Allow the reaction to warm to room temperature and stir overnight.

    • Dilute with water and wash with diethyl ether to remove impurities.

    • Acidify the aqueous layer to pH ~2 with 1 M HCl and extract the product with ethyl acetate (3x).

    • Dry the combined organic layers over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the final Fmoc-protected amino acid building block by flash column chromatography (silica gel) to yield a solid suitable for SPPS.

Protocol 4: SPPS using the Novel Spirocyclic Amino Acid

The purified, Fmoc-protected spirocyclic amino acid can be incorporated into a peptide sequence using the standard coupling protocol described in Protocol 1, Step 3 . Due to potential steric hindrance, a longer coupling time (4-6 hours) or the use of a more potent coupling reagent like HATU may be beneficial for achieving high coupling efficiency.

PART 3: DATA PRESENTATION & CHARACTERIZATION

Successful incorporation must be validated by rigorous analytical methods.

Table 1: Expected Analytical Data for Key Compounds

Compound IDDescriptionSynthesis ProtocolExpected [M+H]⁺ (m/z)Key Characterization Method
P1 Aminooxy-Peptide Precursor (Example: Aoa-Gly-Arg-Gly)Protocol 1Varies with sequenceLC-MS
P2 Spiro-Oxime Conjugate of P1Protocol 2[M+H]⁺ of P1 + 144.13HRMS, ¹⁹F NMR
AA1 Fmoc-Spiro-Amino AcidProtocol 3426.44¹H NMR, ¹³C NMR, HRMS
P3 Peptide with AA1 (Example: Ala-[AA1] -Gly)Protocol 4Varies with sequenceMS/MS sequencing

Note: Exact m/z values will depend on the specific peptide sequence used.

Trustworthiness through Self-Validation: Each protocol includes in-process checks (e.g., Kaiser test, LC-MS monitoring) and concludes with definitive characterization (HRMS, NMR). For the novel amino acid AA1 , full NMR characterization is critical to confirm its structure before use in SPPS. For the final peptides, MS/MS fragmentation can be used to confirm the position of the modification. The presence of a strong signal in the ¹⁹F NMR spectrum for compounds P2 and P3 provides unequivocal evidence of successful incorporation of the difluoro-spirocyclic moiety.

References

  • Post Solid-Phase Oxime Ligation to Fine-Tune Peptide–Protein Interactions. (2020). MDPI. [Link]

  • Bioorthogonal Peptide Macrocyclization using Oxime Ligation. (2017). ANU Open Research Repository. [Link]

  • Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. (2022). Chemical Communications. [Link]

  • Bioorthogonal Peptide Macrocyclization Using Oxime Ligation. (2023). ACS Publications. [Link]

  • Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. (2022). u:scholar. [Link]

  • Synthesis of a 6,6-spiroketal amino acid and its incorporation into a peptide turn sequence using solid-phase peptide synthesis. (2013). PubMed. [Link]

  • Oxidation of gem-difluoroalkenes to α,α-difluorinated-α-phenoxy ketones. (N/A). University of North Texas. [Link]

  • A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. (N/A). PMC. [Link]

  • Synthesis of a 6,6‐Spiroketal Amino Acid and Its Incorporation into a Peptide Turn Sequence Using Solid‐Phase Peptide Synthesis. (N/A). Scilit. [Link]

  • Spirocyclic Peptidomimetics. (N/A). ResearchGate. [Link]

  • Enzymatic Synthesis of Unnatural Amino Acids. (2009). ACS Publications. [Link]

  • The synthesis of sterically hindered amines by a direct reductive amination of ketones. (N/A). Chemical Communications. [Link]

  • α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination. (N/A). Organic Chemistry Portal. [Link]

  • Synthesis of Hindered Tertiary Amines by a Mild Reductive Amination Procedure. (2025). ResearchGate. [Link]

  • gem-Difluoroolefination of Diaryl Ketones and Enolizable Aldehydes with Difluoromethyl 2-Pyridyl Sulfone. (2014). Angewandte Chemie International Edition. [Link]

  • Synthesis of Pipecolic Acid-Based Spiro Bicyclic Lactam Scaffolds as β-Turn Mimics. (2025). ResearchGate. [Link]

  • Tetrahydroisoquinoline-Based Spirocyclic Lactam as a Type II′ β-Turn Inducing Peptide Mimetic. (2009). ACS Publications. [Link]

  • Macrocyclic Modalities Combining Peptide Epitopes and Natural Product Fragments. (2020). Journal of the American Chemical Society. [Link]

  • Reductive amination. (N/A). Wikipedia. [Link]

  • Selective P450BM3 Hydroxylation of the Spiro[3.3]heptane Core as a Route to Potential Drug Fragment Molecules. (2025). ACS Publications. [Link]

  • Synthesis of non-canonical amino acids through dehydrogenative tailoring. (N/A). PMC. [Link]

  • Facile Asymmetric Syntheses of Non-Natural Amino Acid (S)-Cyclopropylglycine by the Developed NADH-Driven Biocatalytic System. (2024). MDPI. [Link]

  • Synthesis of (racemic) spiro[3.3]heptanones. (N/A). ResearchGate. [Link]

  • Multigram Synthesis of Advanced 6,6‐Difluorospiro[3.3]heptane‐Derived Building Blocks. (N/A). Angewandte Chemie. [Link]

  • Multigram Synthesis of Advanced 6,6‐Difluorospiro[3.3]heptane‐Derived Building Blocks. (N/A). Scilit. [Link]

  • Electrochemical Synthesis of Unnatural Amino Acids via Anodic Decarboxylation of N-Acetylamino Malonic Acid Derivatives. (2023). ACS Publications. [Link]

  • Organo-Photoredox Catalyzed gem-Difluoroallylation of Ketones via C(sp3)-C Bond and C. (N/A). ChemRxiv. [Link]

  • Deoxygenative gem-difluoroolefination of carbonyl compounds with (chlorodifluoromethyl)trimethylsilane and triphenylphosphine. (2014). Beilstein Journals. [Link]

  • Synthesis of spiro[3.3]heptane-2-carboxylic acid. (N/A). PrepChem.com. [Link]

  • Myers Chem 115. (N/A). Harvard University. [Link]

  • Synthesis of gem-difluoro derivatives of natural products by the reaction of ketones with diethylaminosulphur trifluoride. (N/A). Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • DE102006046468A1 - New spiro(3.3)heptan-2-one. (N/A).
  • Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. (N/A). Europe PMC. [Link]

  • Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. (N/A). Synlett. [Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. (2022). PubMed. [Link]

  • Modification of biorelevant ketones by application of the spirocyclization reaction. (N/A). ResearchGate. [Link]

  • Synthesis of Spirohydantoins and Spiro-2,5-diketopiperazines via Resin-Bound Cyclic α,α-Disubstituted α-Amino Esters. (2025). ResearchGate. [Link]

Sources

procedures for functionalizing the ketone group in spiro[3.3]heptanes

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of Spiro[3.3]heptan-2-one Scaffolds

Executive Summary & Scientific Rationale

Spiro[3.3]heptan-2-one (CAS: 13387-51-4) has emerged as a critical "bioisostere" in modern drug discovery, offering a rigid, saturated alternative to piperidine, morpholine, and para-substituted benzenes. Unlike flat aromatic rings, the spiro[3.3]heptane core possesses a "pucker" angle (~150°) that orients exit vectors in a non-collinear fashion, enabling unique exploration of chemical space (Fsp³ enrichment).

However, functionalizing the C2-ketone presents distinct challenges:

  • Ring Strain: The ~26 kcal/mol strain energy per cyclobutane ring makes the scaffold susceptible to acid-catalyzed ring-opening or rearrangement.

  • Steric Congestion: The compact spiro-fusion creates significant steric hindrance, often stalling standard nucleophilic attacks.

  • Volatility: Low molecular weight derivatives (MW < 200) are highly volatile, leading to massive yield loss during standard rotary evaporation.

This guide details three "self-validating" protocols designed to overcome these barriers, focusing on Reductive Amination , Gem-Difluorination , and Olefination .

Reaction Decision Framework

The following decision tree outlines the optimal synthetic pathway based on the desired physicochemical outcome.

FunctionalizationLogic Ketone Spiro[3.3]heptan-2-one Target Target Moiety? Ketone->Target Amine 2-Amino-spiro[3.3]heptane (Basicity/Solubility) Target->Amine N-Vector Fluoro 2,2-Difluoro-spiro[3.3]heptane (Metabolic Block) Target->Fluoro Metabolic Stability Alkene Exocyclic Alkene (Linker/Extension) Target->Alkene C-Vector MethodA Protocol A: Ti(OiPr)4 Mediated Reductive Amination Amine->MethodA MethodB Protocol B: Deoxo-Fluor Gem-Difluorination Fluoro->MethodB MethodC Protocol C: Wittig Olefination (Strong Base) Alkene->MethodC NoteA Avoids reversible imine formation MethodA->NoteA

Figure 1: Strategic decision tree for C2-functionalization. Colors indicate protocol difficulty (Green=High reliability, Red=Safety/Stability caution).

Protocol A: Titanium-Mediated Reductive Amination

Context: Standard reductive amination (using NaBH(OAc)₃/AcOH) frequently stalls with spiro[3.3]heptan-2-one due to the difficulty of forming the imine intermediate in the sterically crowded spiro environment.

The Solution: Use Titanium(IV) isopropoxide (


).[1] It acts as a dual-function Lewis acid (activating the carbonyl) and water scavenger (driving equilibrium toward the imine).
Materials
  • Spiro[3.3]heptan-2-one (1.0 equiv)

  • Amine (1.1–1.2 equiv) (Use HCl salt + TEA if volatile)

  • Titanium(IV) isopropoxide (1.5–2.0 equiv)

  • Sodium Borohydride (

    
    ) (2.0 equiv)
    
  • Solvent: Anhydrous Methanol (MeOH) or THF.

Step-by-Step Methodology
  • Imine Pre-formation (Critical Step):

    • In a flame-dried flask under

      
      , dissolve the ketone and amine in anhydrous THF (0.5 M).
      
    • Add

      
       dropwise at Room Temperature (RT).
      
    • Checkpoint: Stir for 6–12 hours. The solution typically turns slightly yellow/orange. Unlike standard ketones, TLC may not show complete consumption due to reversible hydrolysis on silica. Rely on time (overnight is safest).

  • Reduction:

    • Cool the mixture to 0 °C.

    • Add

      
       portion-wise (Caution: Exothermic gas evolution).
      
    • Allow to warm to RT and stir for 2 hours.

  • Quench & Workup (The "Emulsion Trap"):

    • The Problem: Titanium salts form sticky emulsions with water.

    • The Fix: Quench by adding 1M NaOH (not water) until a white precipitate forms (

      
      ).
      
    • Dilute with EtOAc.[2] Filter the slurry through a Celite pad to remove titanium salts.

    • Wash the filtrate with brine, dry over

      
      .
      
  • Isolation (Volatility Warning):

    • Do NOT concentrate to dryness if the product MW < 200.

    • Instead, add 2M HCl in ether to the EtOAc layer to precipitate the amine as a non-volatile Hydrochloride salt. Filter and dry the solid.[3][4]

Protocol B: Gem-Difluorination (Metabolic Blocking)

Context: Converting the ketone to a


 group blocks metabolic oxidation (CYP450) and lowers lipophilicity (logD) compared to the parent hydrocarbon.

The Solution: Use Deoxo-Fluor over DAST. Deoxo-Fluor is thermally more stable, though it still requires strict temperature control to prevent ring expansion or explosion.

Materials
  • Spiro[3.3]heptan-2-one (1.0 equiv)

  • Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) (1.5 equiv)

  • Solvent: Anhydrous DCM (Dichloromethane).[3]

Step-by-Step Methodology
  • Setup:

    • Use a plastic or Teflon-coated vessel if possible (fluorides etch glass over time), though standard glassware is acceptable for short reactions.

    • Dissolve ketone in DCM (0.5 M) under Argon.

  • Addition (Safety Critical):

    • Cool to 0 °C .

    • Add Deoxo-Fluor dropwise. Do not add at RT.

    • Mechanistic Insight: The reaction proceeds via an oxonium intermediate. If the temperature spikes, the strained cyclobutane ring can open or rearrange.

  • Reaction:

    • Allow to warm to RT and stir for 16–24 hours.

    • Checkpoint: Monitor by

      
       NMR if possible (singlet around -90 to -100 ppm). TLC (stain with KMnO₄) should show loss of ketone.
      
  • Quench:

    • Cool back to 0 °C.

    • Quench by slow addition of Saturated

      
      .[3] Warning: Vigorous 
      
      
      
      evolution.

Protocol C: Wittig Olefination

Context: Installing an exocyclic double bond provides a handle for further functionalization (e.g., hydroboration, cyclopropanation).

The Solution: Standard Wittig works, but if the ketone is sterically hindered (e.g., if C1/C3 are substituted), the Tebbe Reagent is the preferred alternative.

Comparison Table: Olefination Strategies
ParameterStandard WittigTebbe Reagent
Reagent

(from

+ KOtBu)

-chloro-bis(cyclopentadienyl)(dimethylaluminum)-

-methylene titanium
Substrate Tolerance Good for unsubstituted ketonesEssential for hindered/silylated ketones
Acidity Basic conditionsLewis Acidic character
Workup Removal of

(difficult)
Aluminum salts (requires Rochelle's salt)
Standard Wittig Protocol:
  • Suspend Methyltriphenylphosphonium bromide (1.2 equiv) in THF.

  • Add KOtBu (1.3 equiv) at 0 °C. Stir 30 min (Yellow solution = Ylide formed).

  • Add Spiro[3.3]heptan-2-one (1.0 equiv) at 0 °C.

  • Warm to RT. Stir 4 hours.

  • Workup: Dilute with Hexanes (precipitates

    
    ). Filter and concentrate carefully (product is volatile).
    

Analytical Validation & Troubleshooting

NMR Characteristics

The spiro[3.3]heptane core has a distinct NMR signature useful for validation.

  • 
     NMR:  The spiro-carbon (C4) usually appears between 30–45 ppm  as a quaternary signal.
    
  • 
     NMR:  The methylene protons often appear as complex multiplets due to the puckered conformation, even in "symmetric" derivatives.
    
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield (Amine) Volatility loss during rotavap.Isolate as HCl or Tosylate salt. Do not apply high vacuum.
No Reaction (Imine) Steric hindrance preventing attack.[3]Switch from

to

protocol. Increase temp to 40°C only if sealed.
Ring Opening Acid sensitivity during workup.Avoid strong mineral acids. Use buffered quench (pH 7).
Emulsion (Ti workup) Titanium hydroxides trapping product.Use the "NaOH quench + Celite filtration" method described in Protocol A.

References

  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Piperidine Derivatives." Organic Letters, 12(9), 1944–1947. Link

  • Mykhailiuk, P. K. (2023).[5] "1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine." Angewandte Chemie International Edition, 62(51).[5] Link

  • Mattson, R. J., et al. (1990).[1] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[1] The Journal of Organic Chemistry, 55(8), 2552–2554.[1] Link

  • Enamine Ltd. "Spirocyclic Piperidine Bioisosteres: Design & Synthesis." Enamine Technical White Papers. Link

  • Wipf, P. (2007).[6] "The Wittig Reaction: Mechanism and Stereochemistry."[6][7] University of Pittsburgh Chemistry Dept. Link

Sources

Application Notes and Protocols for Spiro Ketone Synthesis via Condensation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Architectural Allure of Spiro Ketones in Modern Chemistry

Spirocyclic frameworks, characterized by two rings sharing a single carbon atom, have garnered significant attention in the fields of medicinal chemistry and drug discovery. Their inherent three-dimensionality allows for a more precise spatial arrangement of functional groups, which can lead to enhanced potency, selectivity, and improved physicochemical properties compared to their planar counterparts. Among the diverse classes of spirocycles, spiro ketones represent a particularly valuable synthetic target. The ketone functionality serves as a versatile handle for further molecular elaboration, making them key intermediates in the synthesis of complex natural products and novel therapeutic agents. This guide provides an in-depth exploration of the general procedures for constructing spiro ketones through condensation reactions, with a focus on intramolecular aldol-type reactions and the Robinson annulation. The protocols and discussions herein are tailored for researchers, scientists, and drug development professionals, emphasizing not just the "how" but also the "why" behind the experimental choices.

I. Mechanistic Foundations of Spiro Ketone Condensation

The formation of spiro ketones via condensation reactions predominantly relies on the principles of enolate chemistry. The core strategy involves the intramolecular cyclization of a dicarbonyl compound or a related precursor, where one carbonyl group acts as an electrophile and the other provides the nucleophilic enolate. The thermodynamic preference for the formation of five- and six-membered rings is a key driving force in these transformations.[1]

A. Intramolecular Aldol Condensation: A Direct Approach to Spiro Ketones

The intramolecular aldol condensation is a powerful method for the synthesis of cyclic and spirocyclic ketones from dicarbonyl precursors.[1] The reaction proceeds through the formation of an enolate, which then attacks the second carbonyl group within the same molecule to form a new ring. Subsequent dehydration of the resulting β-hydroxy ketone yields the α,β-unsaturated spirocyclic ketone.

The regioselectivity of the initial enolization is a critical factor in determining the final product. In asymmetrical diketones, the choice of base and reaction conditions can influence which α-proton is abstracted, leading to different ring sizes. Generally, the formation of less-strained five- and six-membered rings is favored.[2]

Intramolecular Aldol Condensation Mechanism A Diketone Precursor B Enolate Formation (Base-catalyzed) A->B Base C Intramolecular Aldol Addition B->C Nucleophilic Attack D β-Hydroxy Spiro Ketone C->D Protonation E Dehydration (E1cB) D->E Base F α,β-Unsaturated Spiro Ketone E->F -H2O

Caption: Intramolecular Aldol Condensation Pathway.

B. Robinson Annulation: A Tandem Approach to Spirocyclic Enones

The Robinson annulation is a classic and highly effective method for the formation of six-membered rings, which can be adapted to synthesize spirocyclic systems.[3] It is a tandem reaction that combines a Michael addition with an intramolecular aldol condensation.[4][5] In the context of spiro ketone synthesis, a cyclic ketone is typically used as the Michael donor, and an α,β-unsaturated ketone, such as methyl vinyl ketone, serves as the Michael acceptor.

The initial Michael addition creates a 1,5-diketone intermediate. This intermediate then undergoes an intramolecular aldol condensation under the same basic conditions to form the spirocyclic α,β-unsaturated ketone.[6] The choice of base and solvent can significantly impact the efficiency of the reaction, as side reactions like polymerization of the Michael acceptor can occur.[4]

Robinson Annulation for Spiro Ketone Synthesis cluster_0 Michael Addition cluster_1 Intramolecular Aldol Condensation A Cyclic Ketone Enolate C 1,5-Diketone Intermediate A->C B α,β-Unsaturated Ketone B->C D Enolate Formation C->D E Cyclization D->E F Dehydration E->F G Spirocyclic Enone F->G

Caption: Tandem Michael-Aldol (Robinson Annulation) Pathway.

II. Experimental Protocols for Spiro Ketone Synthesis

The following protocols provide detailed, step-by-step procedures for the synthesis of representative spiro ketones. These methods have been selected for their reliability and broad applicability.

Protocol 1: Intramolecular Aldol Condensation of 2,6-Heptanedione

This protocol describes the synthesis of 3-methyl-2-cyclohexenone, a simple cyclic ketone, via the intramolecular aldol condensation of 2,6-heptanedione. The principles of this reaction are directly applicable to the formation of spirocyclic ketones from appropriate diketone precursors.[7]

Materials:

  • 2,6-Heptanedione

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol (EtOH)

  • Hydrochloric acid (HCl), 1 M

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add anhydrous ethanol.

  • Base Addition: Carefully add sodium ethoxide to the ethanol and stir until it is completely dissolved.

  • Substrate Addition: Add 2,6-heptanedione dropwise to the sodium ethoxide solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: After the reaction is complete, cool the mixture to room temperature and carefully quench by adding 1 M HCl until the solution is acidic.

  • Extraction: Remove the ethanol under reduced pressure. Add water to the residue and extract the aqueous layer with diethyl ether (3 x volumes).

  • Washing: Combine the organic layers and wash successively with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel to afford 3-methyl-2-cyclohexenone.

Rationale for Experimental Choices:

  • Base: Sodium ethoxide is a strong base that readily deprotonates the α-carbon of the ketone to form the enolate, initiating the condensation.[7]

  • Solvent: Anhydrous ethanol is used as the solvent as it is the conjugate acid of the ethoxide base, preventing unwanted side reactions.

  • Temperature: Refluxing provides the necessary activation energy for both the aldol addition and the subsequent dehydration step.

  • Acidic Workup: The reaction is quenched with acid to neutralize the base and facilitate the isolation of the neutral organic product.

ParameterConditionRationale
Starting Material 2,6-HeptanedioneA 1,5-diketone that favors the formation of a stable six-membered ring.
Base Sodium EthoxideA strong, non-nucleophilic base suitable for enolate formation.
Solvent Anhydrous EthanolPrevents hydrolysis of the base and reactants.
Temperature RefluxProvides energy for both cyclization and dehydration.[7]
Workup Acidic QuenchNeutralizes the reaction and allows for product extraction.
Protocol 2: Robinson Annulation for the Synthesis of a Spiro[5.5]undecane Derivative

This protocol details the synthesis of a spirocyclic enone via the Robinson annulation of cyclohexanone with methyl vinyl ketone.[3][4]

Materials:

  • Cyclohexanone

  • Methyl vinyl ketone (MVK)

  • Potassium hydroxide (KOH)

  • Methanol

  • Diethyl ether

  • Saturated ammonium chloride solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a thermometer, dissolve potassium hydroxide in methanol and cool the solution to 0 °C in an ice bath.

  • Ketone Addition: Add cyclohexanone to the cooled basic solution and stir for 30 minutes at 0 °C.

  • Michael Acceptor Addition: Add methyl vinyl ketone dropwise via the dropping funnel, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Quenching and Extraction: Pour the reaction mixture into a separatory funnel containing cold water and diethyl ether. Separate the layers and extract the aqueous layer with diethyl ether (2 x volumes).

  • Washing: Combine the organic layers and wash with saturated ammonium chloride solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography to yield the spirocyclic enone.

Rationale for Experimental Choices:

  • Base: Potassium hydroxide is a cost-effective and efficient base for both the Michael addition and the subsequent intramolecular aldol condensation.[4]

  • Solvent: Methanol is a suitable protic solvent for this reaction.

  • Temperature Control: The initial low temperature is crucial to control the rate of the Michael addition and to minimize the polymerization of the highly reactive methyl vinyl ketone.[4]

  • Stirring: Vigorous stirring is necessary to ensure proper mixing of the reactants, especially during the addition of the Michael acceptor.

ParameterConditionRationale
Michael Donor CyclohexanoneProvides the enolate for the initial conjugate addition.
Michael Acceptor Methyl Vinyl KetoneA reactive enone that readily undergoes Michael addition.
Base Potassium HydroxideCatalyzes both the Michael and aldol steps.[4]
Temperature 0 °C to Room Temp.Initial cooling controls the reaction rate and prevents polymerization of MVK.
Workup Aqueous with NH₄ClNeutralizes the base and removes water-soluble byproducts.

III. Applications of Spiro Ketones in Drug Discovery and Development

The rigid, three-dimensional structure of spiro ketones makes them attractive scaffolds in medicinal chemistry. The introduction of a spiro center can lead to improved binding affinity and selectivity for biological targets by orienting substituents in well-defined vectors.[8] Furthermore, the increased sp³ character can enhance metabolic stability and aqueous solubility, key parameters in drug development.[8]

A number of spiro compounds, some containing a ketone or a functionality derived from a ketone, have shown significant biological activity. For instance, certain spiro-pyrrolopyridazine derivatives, synthesized from α,β-alkynic ketones, have demonstrated selective cytotoxicity against cancer cells and can induce apoptosis.[9][10] Spiro-indole derivatives have also been investigated as potential anticancer agents.[11][12]

Hematopoietic Progenitor Kinase 1 (HPK1) has emerged as a promising target for cancer immunotherapy. Recently, a series of spiro HPK1 inhibitors have been developed, with some compounds showing potent inhibition of the kinase and good selectivity.[13][14] These inhibitors often feature a spirocyclic core that is crucial for their activity.

While not all FDA-approved spiro drugs are ketones, the synthetic principles for creating the spirocyclic core are often related. For example, spironolactone, a potassium-sparing diuretic, features a spiro-lactone which can be synthesized from a ketone precursor.[15] The development of synthetic routes to spiro ketones is therefore of high importance for accessing novel chemical space and developing next-generation therapeutics.

IV. Conclusion

Spiro ketone synthesis via condensation reactions, particularly through intramolecular aldol and Robinson annulation pathways, represents a robust and versatile strategy for accessing these valuable molecular architectures. A thorough understanding of the underlying mechanisms and the rationale behind the choice of reaction conditions is paramount for the successful implementation of these protocols. The unique structural and conformational properties of spiro ketones continue to make them highly sought-after motifs in the design of novel therapeutic agents, and the methods described herein provide a solid foundation for their synthesis and further exploration in drug discovery programs.

V. References

  • Vaia. (n.d.). Draw a stepwise mechanism for the conversion of 2,6-heptanedione to 3-methyl-2-cyclohexenone with NaOEt, EtOH. Retrieved from [Link]

  • Yadav, J. S., et al. (2014). Synthesis of novel anticancer agents through opening of spiroacetal ring of diosgenin. Steroids, 87, 93-101.

  • Ahmad, S., et al. (2011). Design and synthesis of spiro derivatives of parthenin as novel anti-cancer agents. European Journal of Medicinal Chemistry, 46(6), 2266-2274.

  • Al-Tel, T. H., et al. (2024). Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis. ACS Omega.

  • quimicaorganica.org. (n.d.). Intramolecular aldol condensation. Retrieved from [Link]

  • Al-Tel, T. H., et al. (2024). Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis. ACS Omega.

  • Banerjee, A. K., et al. (2025). A Brief Summary on Robinson Annulation Reaction. Application in Synthesis of Diterpenes. Juniper Publishers.

  • Wikipedia. (2023). Robinson annulation. Retrieved from [Link]

  • Filo. (2024, May 27). Draw a stepwise mechanism for the conversion of 2,6-heptanedione to 3-me... Retrieved from [Link]

  • Peng, J., et al. (2024). Design, Synthesis, and Biological Evaluation of a Series of Spiro Analogues as Novel HPK1 Inhibitors. ACS Medicinal Chemistry Letters.

  • Study.com. (n.d.). Draw a stepwise mechanism for the conversion of heptane-2,6-dione to 3-methylcyclohexane-2-enone with EtOH. Retrieved from [Link]

  • Li, C., et al. (2023). Intramolecular trapping of spiro radicals to produce unusual cyclization products from usual migration substrates. Chemical Science, 14(3), 643-649.

  • Kumar, S., et al. (2021). Design, Synthesis, and Evaluation of Anticancer Activity of Some New Spiro Indoline-2-one Derivatives. Connect Journals.

  • Taylor & Francis Online. (2016, June 9). The utilization of spirocyclic scaffolds in novel drug discovery. Retrieved from [Link]

  • PubMed. (2017). Spirolactones: Recent Advances in Natural Products, Bioactive Compounds and Synthetic Strategies. Retrieved from [Link]

  • TutorChase. (n.d.). What are the key steps in the Robinson annulation? Retrieved from [Link]

  • PubMed. (2024). Design, Synthesis, and Biological Evaluation of a Series of Spiro Analogues as Novel HPK1 Inhibitors. Retrieved from [Link]

  • Study.com. (n.d.). Provide a detailed, stepwise mechanism for the Robinson annulation reaction between 2-methylcyclohexanone and methyl vinyl ketone. Retrieved from [Link]

  • Scribd. (n.d.). 20 - Robinson Annulation Reaction. Retrieved from [Link]

  • PubMed. (2014). The use of spirocyclic scaffolds in drug discovery. Retrieved from [Link]

  • MDPI. (2023). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. Retrieved from [Link]

  • Chemistry Steps. (2020, April 10). Intramolecular Aldol Reactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Design, Synthesis, and Biological Evaluation of a Series of Spiro Analogues as Novel HPK1 Inhibitors. Retrieved from [Link]

  • Drug Hunter. (2025, September 29). The Spirocycle Surge in Drug Discovery. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Strain-Release Driven Spirocyclization of Azabicyclo[1.1.0]butyl Ketones. Retrieved from [Link]

  • ACS Publications. (2021, October 8). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Retrieved from [Link]

  • MDPI. (2023, May 20). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved from [Link]

  • ACS Publications. (2015, June 4). Facile Synthesis of Spirocyclic Lactams from β-Keto Carboxylic Acids. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Intramolecular Aldol Condensation. Retrieved from [Link]

  • Rational Drug Design: Discovering Novel Aspects of Precision Therapeutics. (n.d.). Retrieved from [Link]

  • Royal Society of Chemistry. (2010). Organocatalytic synthesis of spiro compounds via a cascade Michael–Michael-aldol reaction. Retrieved from [Link]

  • PubMed. (2017). Ag/Brønsted Acid Co-Catalyzed Spiroketalization of β-Alkynyl Ketones toward Spiro[chromane-2,1'-isochromene] Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkylation and Heck Reaction. Retrieved from [Link]

  • AIR Unimi. (2022, November 19). Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Dom. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Spirocyclic Motifs in Natural Products. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Spirolactones: Recent Advances in Natural Products, Bioactive Compounds and Synthetic Strategies. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Synthesis of a spiroketone intermediate featuring a green and sustainable telescoped flow process. Retrieved from [Link]

  • Royal Society of Chemistry. (1982). Isolation and synthesis of 1,7-dioxaspiro[5.5]undecane and 1,7-dioxaspiro[5.5]undecan-3-and -4-ols from the olive fly (Dacus oleae). Retrieved from [Link]

  • ACS Publications. (1994). Acid-catalyzed enolization and aldol condensation of acetaldehyde. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Design, Synthesis, and Biological Evaluation of Novel Spiro Imidazobenzodiazepines to Identify Improved Inhaled Bronchodilators. Retrieved from [Link]

  • MDPI. (n.d.). Spirocyclic Motifs in Natural Products. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis of a Spiroketone Intermediate Featuring a Green and Sustainable Telescoped Flow Process. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Synthesis of α-keto aldehydes via selective Cu(i)-catalyzed oxidation of α-hydroxy ketones. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Facile Palladium-Mediated Conversion of Ethanethiol Esters to Aldehydes and Ketones. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yields for Sterically Hindered Spiro Ketones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of sterically hindered spiro ketones. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these challenging reactions. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to enhance your reaction yields and achieve your synthetic goals.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of sterically hindered spiro ketones, providing concise and actionable answers.

Q1: What are the primary challenges in synthesizing sterically hindered spiro ketones?

The main difficulties arise from the steric hindrance around the ketone carbonyl group, which can significantly slow down or prevent the desired spirocyclization. This can lead to low yields, the formation of side products, or the reaction not proceeding at all.[1] Additionally, controlling the stereochemistry at the spirocyclic center is a significant challenge, often resulting in mixtures of diastereomers.[2]

Q2: What are the key factors that influence the stereochemical outcome of a spiroketalization reaction?

The stereochemical outcome is primarily governed by stereoelectronic effects, most notably the anomeric effect.[3] The anomeric effect describes the tendency of an electronegative substituent at the anomeric carbon (the spirocenter) to favor an axial orientation.[3] Under acidic conditions that allow for equilibration, the formation of the most thermodynamically stable spiroketal is favored.[3] However, kinetic control can be employed to form less stable isomers.[3][4]

Q3: What types of catalysts are commonly used for spiroketalization?

A variety of catalysts can be employed, including:

  • Brønsted acids: Frequently used to promote the cyclization of dihydroxyketones under thermodynamic control.[3][5]

  • Lewis acids: Reagents like Ti(Oi-Pr)4 can mediate kinetic spiroketalization, allowing for the formation of products with retention of configuration at the anomeric carbon.[3][6]

  • Transition metals: Gold(I) and other transition metal catalysts are effective for the spiroketalization of alkynyl diols under mild conditions, avoiding the use of strong acids.[3][7]

  • Chiral phosphoric acids: These have been utilized to achieve enantioselective spiroketalization reactions.[3]

Q4: How do solvent effects influence spiroketalization reactions?

Solvents can significantly impact reaction rates and stereoselectivity by differentially solvating the starting materials, transition states, and products.[3][8][9] The polarity and coordinating ability of the solvent can influence the reaction pathway.[3] For instance, in some cases, polar aprotic solvents may not induce cyclization, while a protic solvent like methanol can act as a catalyst through hydrogen bonding.[3] The choice of solvent can also influence the equilibrium between different spiroketal isomers.[3]

Q5: What is the role of protecting groups in spiroketone synthesis?

Protecting groups are crucial in multi-step syntheses to ensure chemoselectivity.[3][10][11] In the context of spiroketal synthesis, they are used to mask reactive functional groups that might interfere with the desired spiroketalization step.[3] An effective protecting group strategy allows for the selective protection and deprotection of functional groups at various stages of the synthesis.[3]

II. Troubleshooting Guides

This section provides a systematic approach to troubleshooting common issues encountered during the synthesis of sterically hindered spiro ketones.

Issue 1: Low or No Product Yield

Q: My reaction is not proceeding to completion or is giving a very low yield. What should I check first?

A: Start by verifying the quality of your starting materials and reagents.[3] Impure substrates or deactivated catalysts are common culprits.[3] Ensure that your solvents are anhydrous if the reaction is moisture-sensitive. Re-purifying the starting material and using a fresh batch of catalyst can often resolve the issue.[3]

Q: I've confirmed my reagents are pure, but the yield is still low. What's the next step?

A: The reaction conditions may need further optimization.[3] Key parameters to investigate include:

  • Catalyst Loading: Ensure the correct stoichiometric or catalytic amount of your acid or metal catalyst is being used.[3]

  • Temperature: Temperature can have a significant impact. For sterically hindered substrates, higher temperatures may be required to overcome the activation energy barrier.[2] However, in some cases, lower temperatures can minimize side reactions and improve yield.[2] A systematic temperature screen is recommended.

  • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] Insufficient reaction time will result in incomplete conversion, while prolonged reaction times can lead to product decomposition.[2]

  • Solvent: As mentioned in the FAQs, the solvent plays a critical role.[3] Screening a range of solvents with varying polarities and coordinating abilities is often beneficial.[2][3]

Q: I'm observing significant byproduct formation. How can I minimize this?

A: Byproduct formation often indicates that alternative reaction pathways are competing with the desired spiroketalization. Consider the following:

  • Protecting Groups: If your starting material has other reactive functional groups, consider protecting them to prevent side reactions.[3]

  • Choice of Catalyst: A different catalyst might offer better selectivity for the desired reaction. For example, if a strong Brønsted acid is causing decomposition, a milder Lewis acid or a transition metal catalyst could be a better choice.[3][7]

  • Reaction Concentration: The concentration of your reactants can influence the reaction kinetics. In some cases, operating at higher or lower concentrations can favor the desired pathway.

Issue 2: Poor Diastereoselectivity

Q: I am obtaining a mixture of diastereomers. How can I improve the diastereoselectivity?

A: The diastereoselectivity of spiroketalization is often a result of the interplay between thermodynamic and kinetic control.[3][12][13][14][15]

  • Thermodynamic vs. Kinetic Control: To favor the thermodynamically more stable diastereomer, use conditions that allow for equilibration, such as higher temperatures, longer reaction times, and a Brønsted acid catalyst.[13] To favor the kinetically controlled product, use milder conditions, such as lower temperatures, shorter reaction times, and a non-equilibrating catalyst system (e.g., a Lewis acid).[13]

  • Solvent Effects: The polarity of the solvent can dramatically influence the transition state of the cyclization, thereby affecting the diastereoselectivity.[2] In some cases, changing the solvent can even reverse the diastereoselectivity of the reaction.[2]

  • Catalyst/Ligand Control: Chiral catalysts and ligands play a crucial role in inducing stereoselectivity.[2][16] Screening a variety of chiral catalysts can lead to significant improvements in diastereomeric excess.

  • Substrate Control: The inherent stereochemistry of the starting material can direct the formation of a specific diastereomer.[2] If possible, consider modifying the substrate to introduce steric bulk or directing groups that can influence the facial selectivity of the cyclization.[2]

Issue 3: Product Decomposition During Workup or Purification

Q: My desired spiroketone seems to be unstable during the workup or purification steps. How can I prevent this?

A: Spiroketals can be sensitive to acidic or basic conditions.[3]

  • Workup Conditions: Be mindful of the pH during aqueous workup.[3] Some spiroketals are unstable in strongly acidic or basic conditions.[3] If your product is acid-sensitive, consider using a milder workup procedure, such as quenching with a saturated sodium bicarbonate solution.[3]

  • Purification: Flash column chromatography on silica gel is a common purification method.[3] However, the acidic nature of silica gel can sometimes cause decomposition of sensitive compounds. In such cases, consider using deactivated silica gel (by adding a small amount of triethylamine to the eluent) or an alternative purification method like preparative TLC or crystallization.

III. Experimental Protocols & Data

This section provides a general experimental protocol for a typical acid-catalyzed spiroketalization and presents quantitative data from the literature to guide your optimization efforts.

General Protocol for Acid-Catalyzed Spiroketalization

This protocol is a general guideline and may require optimization for specific substrates.[3]

  • Preparation: To a solution of the dihydroxyketone precursor in an appropriate anhydrous solvent (e.g., dichloromethane, toluene, or THF) under an inert atmosphere (e.g., nitrogen or argon), add the acid catalyst (e.g., p-toluenesulfonic acid, camphorsulfonic acid, or a Lewis acid) in a single portion or dropwise as a solution. The amount can range from a catalytic quantity (1-10 mol%) to stoichiometric amounts depending on the reaction.

  • Reaction: Allow the reaction to stir at the chosen temperature.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS at regular intervals until the starting material is consumed.[3]

  • Workup: Once the reaction is complete, quench it by adding a mild base, such as a saturated aqueous solution of sodium bicarbonate or triethylamine, to neutralize the acid catalyst.[3] Transfer the mixture to a separatory funnel and dilute with an organic solvent if necessary. Wash the organic layer with water and then with brine. Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[3]

  • Purification: Purify the crude product using flash column chromatography on silica gel, eluting with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to obtain the pure spiroketal.[3]

  • Characterization: Characterize the final product using spectroscopic methods such as NMR, IR, and high-resolution mass spectrometry.[3]

Data Summary Tables

The following tables summarize quantitative data from the literature on the optimization of spiroketalization reactions.

Table 1: Effect of Catalyst on Spiroketalization of a Glycal Epoxide Precursor [3]

EntryCatalyst (mol%)SolventYield (%)Diastereomeric Ratio (retention:inversion)
1Ti(Oi-Pr)4 (10)CH2Cl2/Acetone (1:1)8595:5
2Sc(OTf)3 (10)CH2Cl2/Acetone (1:1)7810:90
3p-TsOH (10)CH2Cl2/Acetone (1:1)6550:50

Reaction conditions: Glycal epoxide precursor in a 1:1 mixture of CH2Cl2 and acetone.

Table 2: Solvent Effects on the Gold-Catalyzed Spiroketalization of a Propargyl Triol [3]

EntryCatalystAdditiveSolventYield (%)
1AuCl(PPh3)AgOTfCH2Cl292
2AuCl(PPh3)AgOTfToluene85
3AuCl(PPh3)AgOTfTHF75
4AuCl(PPh3)AgOTfAcetonitrile60

Reaction conditions: Propargyl triol substrate with the specified catalyst (5 mol %) and additive (5 mol %) in the given solvent.

IV. Visualized Workflows and Mechanisms

Visual aids can be invaluable for understanding complex processes. The following diagrams illustrate key concepts in troubleshooting and reaction mechanisms.

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting start Low or No Yield Observed check_reagents Verify Purity of Starting Materials & Reagents start->check_reagents reagents_ok Reagents are Pure check_reagents->reagents_ok repurify Re-purify Starting Materials / Use Fresh Reagents reagents_ok->repurify No optimize_conditions Systematically Optimize Reaction Conditions reagents_ok->optimize_conditions Yes repurify->check_reagents temp Temperature Screen optimize_conditions->temp time Time Course Study optimize_conditions->time solvent Solvent Screen optimize_conditions->solvent catalyst Vary Catalyst Loading optimize_conditions->catalyst byproducts Significant Byproducts Observed? temp->byproducts time->byproducts solvent->byproducts catalyst->byproducts protecting_groups Consider Protecting Groups byproducts->protecting_groups Yes change_catalyst Screen Different Catalysts byproducts->change_catalyst Yes success Improved Yield byproducts->success No protecting_groups->success change_catalyst->success

Caption: Troubleshooting workflow for low spiroketalization yield.

Kinetic vs. Thermodynamic Control in Spiroketalization

Kinetic_vs_Thermodynamic start Dihydroxyketone Precursor kinetic_path Kinetic Control (Low Temp, Short Time, Lewis Acid) start->kinetic_path thermo_path Thermodynamic Control (High Temp, Long Time, Brønsted Acid) start->thermo_path kinetic_product Less Stable Diastereomer (Forms Faster) kinetic_path->kinetic_product thermo_product More Stable Diastereomer (Thermodynamically Favored) thermo_path->thermo_product equilibrium Equilibration kinetic_product->equilibrium thermo_product->equilibrium

Caption: Conceptual diagram of kinetic versus thermodynamic control.

V. References

  • Ciufolini, M. A., & Zutter, U. (1999). Consequences of acid catalysis in concurrent ring opening and halogenation of spiroketals. The Journal of Organic Chemistry, 64(25), 9410-9413.

  • Gheorghe, A., et al. (2018). Epimerization of spiroacetals through acid-catalyzed heterolysis. ResearchGate. Retrieved from [Link]

  • Pouliquen, M., et al. (2023). Enantioselective Preparation of (N,O)-, (N,N)- and (N,S)-Spiroketal Moieties. PMC. Retrieved from [Link]

  • Ortiz, M. R., et al. (2007). Enantioselective Reduction of Prochiral Ketones Using Spiroborate Esters as Catalysts. Tetrahedron Letters, 48(33), 5799-5802.

  • List, B., et al. (2012). Asymmetric spiroacetalization catalysed by confined Brønsted acids. Nature, 483(7390), 315-319.

  • OAE Publishing. (n.d.). Recent advances in organocatalytic cascade reactions for enantioselective synthesis of chiral spirolactone skeletons. OAE Publishing. Retrieved from [Link]

  • List, B., et al. (2012). Asymmetric spiroacetalization catalysed by confined Brønsted acids. ResearchGate. Retrieved from [Link]

  • Xuan, J., et al. (2017). Ag/Brønsted Acid Co-Catalyzed Spiroketalization of β-Alkynyl Ketones toward Spiro[chromane-2,1'-isochromene] Derivatives. Organic Letters, 19(14), 3831-3834.

  • Wang, J., et al. (2020). Diastereo‐ and Enantioselective Synthesis of Bisbenzannulated Spiroketals and Spiroaminals by Ir/Ag/Acid Ternary Catalysis. Angewandte Chemie International Edition, 59(33), 13861-13866.

  • Burtoloso, A. C. B., & Bernardim, B. (2016). Gold catalysis: synthesis of spiro, bridged, and fused ketal natural products. Organic & Biomolecular Chemistry, 14(42), 9936-9952.

  • Rychnovsky, S. D., & Garske, A. L. (2012). Dictating Thermodynamic Control through Tethering: Applications to Stereoselective Bis-Spiroketal Synthesis. PMC. Retrieved from [Link]

  • Perron, F., & Albizati, K. F. (1989). Chemistry of spiroketals. Chemical Reviews, 89(8), 1617-1661.

  • Remete, A. M., & Fülöp, F. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4209.

  • Green, S., et al. (2021). Electrochemically driven green synthesis to unlock sustainable routes to β-keto spirolactones. Green Chemistry, 23(13), 4785-4790.

  • Tan, D. S., et al. (2006). Stereocontrolled Synthesis of Spiroketals via Ti(Oi-Pr)4-Mediated Kinetic Spirocyclization of Glycal Epoxides with Retention of Configuration. Journal of the American Chemical Society, 128(6), 1792-1793.

  • Raddy, D. S. (2008). Asymmetric Synthesis of Naturally Occuring Spiroketals. PMC. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 2.6 Protecting Groups in Synthesis. Organic Chemistry II. Retrieved from [Link]

  • Wikipedia. (n.d.). Solvent effects. Retrieved from [Link]

  • Chemistry Steps. (2025). Acetals as Protecting Groups for Aldehydes and Ketones. Chemistry Steps. Retrieved from [Link]

  • eSpiro: A scalable and sustainable electrosynthetic route to spiroketals via anodic oxidation of malonic acids. (2025). RSC Publishing. Retrieved from [Link]

  • Lee, Y. J., & Lin, S. M. (1988). Understanding product optimization: Kinetic versus thermodynamic control. Journal of Chemical Education, 65(10), 858.

  • Raddy, D. S. (2008). Asymmetric Synthesis of Naturally Occuring Spiroketals. Molecules, 13(8), 1942-2053.

  • Ortiz, M. R., et al. (2007). Enantioselective Reduction of Prochiral Ketones using Spiroborate Esters as Catalysts. PMC. Retrieved from [Link]

  • Tan, D. S. (n.d.). Stereoselective Diversity-Oriented Synthesis of Spiroketals. Sloan Kettering Institute. Retrieved from [Link]

  • Christmann, M., & Kalesse, M. (2015). Total syntheses of natural products containing spirocarbocycles. Organic & Biomolecular Chemistry, 13(38), 9726-9749.

  • Zhang, Y., et al. (2022). Discovery and Process Development of a Scalable Biocatalytic Kinetic Resolution toward Synthesis of a Sterically Hindered Chiral Ketone. Organic Process Research & Development, 26(5), 1466-1474.

  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Retrieved from [Link]

  • Mahmoud, A. R. (2025). Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. ResearchGate. Retrieved from [Link]

  • ScholarWorks @ UTRGV. (n.d.). Synthesis of medicinally privileged spiro-β-lactams. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures, reagents and conditions for the synthesis of spiro.... Retrieved from [Link]

  • Xuan, J., et al. (2017). Ag/Brønsted Acid Co-Catalyzed Spiroketalization of β-Alkynyl Ketones toward Spiro[chromane-2,1′-isochromene] Derivatives. Organic Letters, 19(14), 3831-3834.

  • Reddy, R. S., et al. (2013). Lewis acid catalyzed cascade annulation of alkynols with α-ketoesters: a facile access to γ-spiroketal-γ-lactones. Chemical Communications, 49(72), 7962-7964.

  • ResearchGate. (n.d.). Synthesis of a Spiroketone Intermediate Featuring a Green and Sustainable Telescoped Flow Process. Retrieved from [Link]

  • Vadola, P. (n.d.). New Methods for the Synthesis of Spirocycles via Lewis Acid Catalyzed Dearomative Arene Alkyne Coupling. The American Chemical Society Petroleum Research Fund. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Synthesis of a spiroketone intermediate featuring a green and sustainable telescoped flow process. Reaction Chemistry & Engineering, 7(9), 1957-1964.

  • Movassaghi, M., & Hunt, D. K. (2008). Synthesis of Spiropyrrolines via One-Pot Tf2O-Mediated Amide Activation/Formal [3 + 2]-Cycloaddition of α-Formylamino Ketones. PMC. Retrieved from [Link]

  • Ballini, R., & Petrini, M. (2008). Nitroalkanes as Central Reagents in the Synthesis of Spiroketals. PMC. Retrieved from [Link]

  • Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. MCAT Content. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Development of a short and eco-friendly asymmetric manufacturing process for Spiroketone CD 7659. Retrieved from [Link]

  • Franz, A. K., et al. (2021). Lewis Base Catalyzed, Sulfenium Ion Initiated Enantioselective, Spiroketalization Cascade. Organic Letters, 23(22), 8829-8834.

  • Wikipedia. (n.d.). Spiro compound. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Retrieved from [Link]

  • Wang, Y., et al. (2023). Temperature and steric hindrance-regulated selective synthesis of ketamine derivatives and 2-aryl-cycloketone-1-carboxamides via nucleophilic substitution and Favorskii rearrangement. Organic & Biomolecular Chemistry, 21(24), 5035-5040.

  • ResearchGate. (n.d.). Synthesis of Sterically Hindered β-Diketones via Condensation of Acid Chlorides with Enolates. Retrieved from [Link]

  • Crimmins, M. T. (2008). Strategies in Spiroketal Synthesis Revisited: Recent Applications and Advances. Current Organic Chemistry, 12(1), 29-50.

Sources

Technical Support Center: Purification of Fluorinated Spiro[3.3]heptane Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of fluorinated spiro[3.3]heptane compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the unique challenges associated with purifying these sp³-rich, three-dimensional scaffolds. As the "escape from flatland" concept continues to drive the adoption of scaffolds like spiro[3.3]heptane in drug discovery, understanding their purification is paramount.[1][2]

This resource provides field-proven insights in a direct question-and-answer format, focusing on the causal relationships between the structure of these molecules and the optimal purification strategies.

Part 1: Initial Analysis & Method Selection

This section addresses the preliminary questions researchers face when presented with a crude reaction mixture containing a fluorinated spiro[3.3]heptane derivative.

FAQ: Initial Assessment

Question: What are the most common impurities I should expect from a typical synthesis of a fluorinated spiro[3.3]heptane?

Answer: Impurities are highly dependent on the synthetic route. However, for common constructions involving the alkylation of malonate diesters or TosMIC with fluorinated bis(halomethyl)cyclobutane precursors, you should anticipate:[1]

  • Unreacted Starting Materials: The fluorinated cyclobutane precursor or the malonate/TosMIC reagent.

  • Mono-alkylation Products: Intermediates where only one side of the spirocycle has formed.

  • Solvent and Reagent Residues: High-boiling point solvents (e.g., DMF, DMSO) and excess reagents or their byproducts.

  • Diastereomers or Regioisomers: If the substitution pattern allows for their formation. Identifying these often requires careful analytical work, as their physicochemical properties can be very similar.[3]

Question: How does the type and degree of fluorination (e.g., -F, -CF₃) affect my choice of purification method?

Answer: Fluorination dramatically alters a molecule's physicochemical properties, which is the cornerstone of purification strategy.[1][4]

  • Acidity (pKa): Fluorination, particularly with electron-withdrawing groups like trifluoromethyl (CF₃), significantly increases the acidity of nearby functional groups (e.g., carboxylic acids, protonated amines).[1] This can be exploited in acid-base extractions or by altering the mobile phase pH in chromatography to control retention.

  • Lipophilicity (LogP): The effect on lipophilicity is non-linear. While a single fluorine may decrease LogP, a CF₃ group markedly increases it, making the compound more "greasy" or non-polar.[1] This directly impacts solvent selection for both chromatography and crystallization.

  • Volatility: Highly fluorinated molecules tend to be more volatile than their non-fluorinated analogs, a principle known as "fluoride volatility".[5] For thermally stable, low-molecular-weight derivatives, this may open the door for purification by distillation or sublimation.

Decision Workflow for Purification Method Selection

The following diagram provides a logical decision-making process for selecting a primary purification strategy based on the properties of your crude product.

G cluster_start cluster_main cluster_outcomes start Crude Product Analysis thermal_stability Is the compound thermally stable? start->thermal_stability is_solid Is the crude material a solid? thermal_stability->is_solid  Yes decomp Purify at low temp. (Chromatography) thermal_stability->decomp No   is_volatile Is the compound volatile? (e.g., low MW, high F content) is_solid->is_volatile No (Oil)   crystallization Attempt Crystallization is_solid->crystallization  Yes chromatography Default: Column Chromatography is_volatile->chromatography No   distillation Purify by Distillation or Sublimation is_volatile->distillation  Yes success Pure Compound chromatography->success distillation->success crystallization->is_volatile Failure   crystallization->success Success  

Caption: Decision tree for selecting a primary purification method.

Part 2: Troubleshooting Specific Purification Techniques

This section provides detailed FAQs and protocols for the most common purification methods applied to fluorinated spiro[3.3]heptanes.

FAQ: Column Chromatography

Question: My fluorinated spiroheptane streaks badly or shows poor peak shape on a standard silica gel column. What is happening?

Answer: This is a common issue. While silica gel is a good starting point, its acidic surface can interact strongly with basic nitrogen atoms within your molecule. Furthermore, the unique polarity of highly fluorinated compounds can lead to non-ideal interactions.

  • Causality: The lone pairs on the fluorine atoms are poor hydrogen bond acceptors, while the C-F bond dipole can interact in ways that differ from more traditional polar groups.

  • Solution:

    • Add a Mobile Phase Modifier: For basic compounds, add 0.1-1% triethylamine or ammonia in methanol to your mobile phase to neutralize acidic sites on the silica.

    • Switch Adsorbent: Consider using neutral or basic alumina, or a C18 reversed-phase silica for highly non-polar compounds.

Question: I am struggling to separate my desired fluorinated product from a non-fluorinated impurity with a similar polarity on C18. What should I do?

Answer: This is where specialized stationary phases become invaluable. Standard C18 phases separate primarily based on hydrophobicity. Fluorinated phases introduce alternative separation mechanisms.[6]

  • Causality: Fluorinated stationary phases, such as those with pentafluorophenyl (PFP) groups, can engage in dipole-dipole, π-π, and charge-transfer interactions in addition to hydrophobic interactions.[6][7] These phases show enhanced retention and selectivity for halogenated compounds.[7]

  • Solution: Switch to a fluorinated stationary phase. These are commercially available and often provide orthogonal selectivity to C18, meaning they will separate compounds that co-elute on traditional phases.

Data Table: Chromatography Phase Selection
Stationary PhasePrimary Interaction MechanismBest Suited ForKey Considerations
Silica Gel Adsorption (Polar)General purpose, separation of moderately polar compounds.Acidic surface may cause issues with basic analytes.
C18 (Reversed-Phase) HydrophobicSeparation of non-polar to moderately polar compounds.May have insufficient selectivity for separating fluorinated and non-fluorinated analogs of similar size.[7]
Fluorinated (e.g., PFP) Hydrophobic, Dipole-Dipole, π-π, Charge TransferHighly Recommended. Separating fluorinated compounds, isomers, and halogenated molecules.[6]Offers unique and often superior selectivity for fluorinated analytes.[7]
Protocol: Flash Chromatography Method Development on a Fluorinated Phase

This protocol outlines a systematic approach to developing a purification method for a novel fluorinated spiro[3.3]heptane.

  • Analytical TLC:

    • Obtain TLC plates for both standard C18 and a fluorinated phase (e.g., PFP).

    • Spot your crude reaction mixture on both plates.

    • Develop the plates using a standard gradient system, such as 10% to 100% Acetonitrile in Water (with 0.1% TFA or Formic Acid if your compound is ionizable).

    • Decision Point: Compare the separation (ΔRf) of your target compound from its main impurities on both plates. Proceed with the phase that shows the best separation. Fluorinated phases often provide better selectivity for other fluorinated compounds.[7]

  • Analytical HPLC Gradient:

    • Using an analytical HPLC column with the selected stationary phase, inject your crude mixture.

    • Run a fast scouting gradient (e.g., 5% to 95% Acetonitrile/Water over 10 minutes).

    • Identify the retention time (t_R) of your product and the approximate percentage of organic solvent (%B) at which it elutes.

  • Preparative Method Design:

    • Goal: Translate the analytical result to a larger-scale flash chromatography system.

    • Step Gradient Method (Recommended):

      • Start with a mobile phase composition at least 5-10% lower than the elution concentration (%B) from your analytical run. Run 2-3 column volumes (CV) to load the sample and elute very non-polar impurities.

      • Increase the mobile phase to the approximate elution concentration (%B). Run 5-10 CV to elute your product.

      • Finally, increase to a high organic percentage (e.g., 95-100% Acetonitrile) to flush the column of all remaining components.

  • Execution & Analysis:

    • Equilibrate the flash column with the starting mobile phase.

    • Load your sample (dissolved in a minimal amount of a strong solvent like DMSO or DMF, or adsorbed onto a small amount of silica/C18).

    • Run the step-gradient method and collect fractions.

    • Analyze fractions by TLC or LC-MS to identify those containing the pure product.

FAQ: Crystallization & Distillation

Question: My fluorinated spiro[3.3]heptane derivative is a solid, but I can't get it to crystallize. It just oils out. What's the problem?

Answer: "Oiling out" occurs when the compound's solubility in the hot solvent is too high, and upon cooling, it separates as a liquid phase before it can form an ordered crystal lattice. This is common for highly lipophilic molecules.

  • Causality: The rigid spiro[3.3]heptane core is conducive to crystallization, but the functional groups and high lipophilicity of a CF₃ group can complicate solvent selection.[1]

  • Solutions:

    • Use a Solvent/Anti-Solvent System: Dissolve your compound in a minimal amount of a good solvent (e.g., Dichloromethane, Ethyl Acetate). Then, slowly add a poor solvent in which it is immiscible (the "anti-solvent," e.g., Hexanes, Pentane) dropwise at room temperature or elevated temperature until the solution becomes faintly turbid. Allow it to cool slowly.

    • Slow Evaporation: Dissolve the compound in a volatile solvent and leave the container partially open in a controlled environment to allow the solvent to evaporate over several hours or days.

    • Scratching: Use a glass rod to scratch the inside of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

Question: Is distillation a viable option for my compound?

Answer: Distillation can be an excellent, scalable method but is only suitable under specific conditions.

  • Requirements:

    • Thermal Stability: Your compound must not decompose at its boiling point.

    • Volatility: The compound must have a sufficiently low boiling point to be distilled without requiring extreme vacuum (<0.1 torr). Highly fluorinated compounds are often more volatile than expected.[5]

    • Impurity Profile: This method works best when impurities are significantly less volatile (e.g., salts, polymeric material) or significantly more volatile than your product. It is not effective for separating close-boiling isomers.

Workflow for Crystallization Solvent Screening

G start Place ~5-10 mg crude solid in multiple small vials add_solvent Add single solvent dropwise (e.g., Hexane, EtOAc, MeOH, DCM) until solid just dissolves at RT start->add_solvent check_solubility Did it dissolve in < 0.5 mL? add_solvent->check_solubility too_soluble Too soluble. Use this as the 'good' solvent in an anti-solvent pair. check_solubility->too_soluble Yes heat Gently heat the vial check_solubility->heat No check_dissolution Did it dissolve? heat->check_dissolution insoluble Insoluble. Use this as the 'anti-solvent' in a solvent pair. check_dissolution->insoluble No cool Cool slowly to RT, then to 0°C. Observe for crystals. check_dissolution->cool Yes success Optimal single solvent found for recrystallization cool->success

Caption: A systematic workflow for identifying a suitable recrystallization solvent.

References
  • Time in Le Flore County, US. (n.d.). Google.
  • Mykhailiuk, P. K., et al. (2021). Synthesis and Physicochemical Characterization of 6-Trifluoromethyl Spiro[3.3]heptane Building Blocks. ChemRxiv.
  • Fountain, K. J. (2020, November 12). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
  • Mykhailiuk, P. K. (2021). Fluorine-Labelled Spiro[3.3]heptane-Derived Building Blocks: Is Single Fluorine the Best?
  • Baranowska, I., & Kleszcz, K. (2014). Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications.
  • Applications of Fluorinated Compounds as Phases and Additives in Chromatography and Their Uses in Pharmaceutical Analysis. (n.d.).
  • Li, Q. S., et al. (2016). Synthesis and Crystal Structures of Two Novel O, N-Containing Spiro Compounds. MDPI.
  • Qiu, X., et al. (2011).
  • Goessler, W., et al. (2012). Fluorine Speciation Analysis Using Reverse Phase Liquid Chromatography Coupled Off-Line to Continuum Source Molecular Absorption Spectrometry (CS-MAS): Identification and Quantification of Novel Fluorinated Organic Compounds in Environmental and Biological Samples.
  • Fluoride vol
  • Single crystal structure of spiro compound 3a. (n.d.).
  • Single crystal structure of the spiro compound 2 c. (n.d.).
  • Formation of spiro compounds 22 and 23. (n.d.).
  • Lee, S., & Cheon, H. (2025, October 7). Spiro[3.3]heptane: A Versatile sp³-Rich Scaffold and its Synthetic Routes.
  • Distillation process for fluorocarbons. (n.d.).
  • Removal of fluorine from organic materials. (n.d.).
  • Stein, L., Rudzitis, E., & Settle, J. L. (n.d.).
  • Synthetic Routes to Approved Drugs Containing a Spirocycle. (n.d.). PMC - NIH.
  • ADVANCES IN FLUORINE CHEMISTRY. (n.d.).
  • Hamza, D., & Smith, M. J. (n.d.). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes.
  • Expression and Purification of Fluorinated Proteins from Mammalian Suspension Culture. (n.d.). PMC.
  • Spiroheptane. (n.d.). Wikipedia.
  • Impurity Synthesis And Identific
  • Gauthier, D. R., et al. (n.d.). Expedient synthesis of spiro[3.

Sources

Technical Support Center: Overcoming Low Reactivity in Spirocyclic Ketones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for a common yet vexing challenge in organic synthesis: the low reactivity of spirocyclic ketones. The unique three-dimensional structure of these molecules, while valuable for exploring new chemical space, often presents significant synthetic hurdles.[1] This guide is structured as a series of frequently asked questions (FAQs) to directly address the issues you may be encountering at the bench.

FAQ 1: Why is my spirocyclic ketone unreactive towards standard nucleophilic addition?

Answer: The diminished reactivity of spirocyclic ketones compared to their acyclic or simple cyclic counterparts stems from a combination of steric and electronic factors inherent to their rigid, fused-ring structure.

  • Steric Hindrance: The defining feature of a spirocycle is the single atom shared by two rings. This spirocenter fixes the rings in orthogonal planes, creating a crowded three-dimensional environment. This conformation often shields one or both faces of the carbonyl group, physically obstructing the optimal trajectory for nucleophilic attack (the Bürgi-Dunitz angle, approx. 107°).[2][3] Unlike a simple cyclohexanone which can adopt various conformations to expose the carbonyl, a spirocyclic ketone is conformationally locked, leading to significant steric hindrance.[4][5]

  • Electronic Effects & Ring Strain: The electronic nature of the carbonyl carbon is less electrophilic than expected in some cases. While alkyl groups are generally electron-donating and slightly decrease the reactivity of ketones versus aldehydes, the strain within the spirocyclic system can also play a role.[6][7][8] For example, in highly strained systems like those containing spirocyclobutanones, reactions that lead to a change in hybridization from sp² to sp³ at the carbonyl carbon can be either favored or disfavored depending on whether the transformation releases or increases overall ring strain.[9][10]

FAQ 2: My reaction is failing due to steric hindrance. How can I improve nucleophilic access to the carbonyl?

Answer: When steric bulk is the primary issue, a multi-pronged approach involving reagent choice and reaction conditions is necessary. The goal is to either use a less sterically demanding nucleophile or to enhance the electrophilicity of the carbonyl to overcome the high activation energy.

Troubleshooting Workflow for Steric Hindrance

G A Reaction Fails (Low Yield/No Reaction) B Diagnosis: Steric Hindrance A->B C Strategy 1: Modify the Nucleophile B->C D Strategy 2: Increase Carbonyl Electrophilicity B->D E Strategy 3: Alter Reaction Conditions B->E F Use smaller, more potent nucleophiles (e.g., organolithiums vs. Grignards) C->F G Employ organocuprates for 1,4-addition if applicable (softer nucleophiles) C->G H Add a strong Lewis Acid (e.g., BF3·OEt2, TiCl4, CeCl3) D->H I Increase reaction temperature (provides energy to overcome activation barrier) E->I J Increase reaction time or use high-pressure conditions E->J K Successful Reaction F->K G->K H->K I->K J->K

Caption: Troubleshooting workflow for low reactivity.

Key Causality:

  • Smaller Nucleophiles: Using smaller hydride sources (e.g., NaBH₄) or organometallic reagents (e.g., MeLi vs. MeMgBr) can mitigate non-bonded interactions in the transition state.

  • Temperature: Increasing the temperature provides the kinetic energy needed to surmount the high activation barrier imposed by steric repulsion. However, this must be balanced against potential side reactions or decomposition.[11][12]

FAQ 3: I've tried stronger nucleophiles with little success. How does Lewis acid catalysis work and which one should I choose?

Answer: Lewis acid catalysis is a powerful strategy for electronically activating a hindered carbonyl group.[13] The Lewis acid coordinates to the carbonyl oxygen, withdrawing electron density and making the carbonyl carbon significantly more electrophilic and susceptible to attack by even weak nucleophiles.

Mechanism of Lewis Acid Activation

G cluster_0 Lewis Acid Activation of a Spirocyclic Ketone Ketone Spirocyclic Ketone (Poor Electrophile) Activated Activated Complex (Highly Electrophilic Carbon) Ketone->Activated + LA LA Lewis Acid (e.g., CeCl3) Product Tetrahedral Intermediate Activated->Product + Nucleophile Nucleophile Nucleophile (e.g., 'H-') Ketone_img Activated_img Product_img

Sources

Technical Support Center: Handling Volatile Spirocyclic Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Agent: Dr. A. Vance, Senior Application Scientist Topic: Overcoming Volatility & Sublimation in Low-MW Spirocycles

Introduction: Why is my product disappearing?

Welcome. If you are here, you likely started with 100 mg of a precious spirocyclic amine (e.g., 2-azaspiro[3.3]heptane), performed a standard workup, and found your flask empty—or significantly lighter—after drying.

You are not alone. This is a distinct physical property of rigid, low-molecular-weight (LMW) sp3-rich scaffolds. Unlike flat aromatic rings (e.g., piperidine, aniline) which stack via


-

interactions, spirocycles are "globular" or compact. They have minimal surface area for Van der Waals interactions.

The Result: High vapor pressure. Many free-base spirocyclic amines sublime at room temperature under standard high-vacuum (0.1 mbar).

This guide provides the Standard Operating Procedures (SOPs) to arrest volatility, ensuring your yield matches your stoichiometry.

Module 1: The Diagnosis (Risk Assessment)

Before starting any reaction involving spirocycles, assess the volatility risk. Do not treat these like standard aromatics.

Visualizing the Risk

The following decision matrix helps you determine if your building block requires special handling.

VolatilityRisk Start Start: Analyze Molecule IsAmine Is it a Free Amine? Start->IsAmine MWCheck MW < 150 Da? IsAmine->MWCheck Yes LowRisk LOW RISK: Standard Handling IsAmine->LowRisk No (Amide/Salt) HBond H-Bond Donors > 2? MWCheck->HBond Yes MWCheck->LowRisk No (>150 Da) HighRisk CRITICAL RISK: Sublimation Likely HBond->HighRisk No (Lipophilic) MedRisk MODERATE RISK: Use Keeper Solvent HBond->MedRisk Yes

Figure 1: Volatility Risk Assessment Matrix. Lipophilic, low-MW amines (<150 Da) are the highest risk for sublimation.

Module 2: Salt Formation (The Gold Standard)

The only fail-safe method to stop sublimation is to anchor the molecule ionically. Converting a volatile free base into a salt increases the molecular weight and introduces strong ionic lattice energy.

Protocol: Rapid Salt Formation

Objective: Convert free amine to Hydrochloride or Oxalate salt for isolation.

Reagents:

  • HCl: 4M HCl in Dioxane or Ether (Anhydrous).

  • Oxalic Acid: 1.0 equiv in EtOH (if HCl salt is hygroscopic).

Step-by-Step Workflow:

  • Dissolution: Dissolve your crude free base in a non-protic solvent (Et₂O or DCM). Do not use MeOH yet.

  • Acidification: Dropwise add 1.1 equiv of HCl (in dioxane/ether) at 0°C.

  • Observation:

    • Instant Precipitate: Good. Filter and wash with Et₂O.

    • No Precipitate: Add non-polar anti-solvent (Hexane/Heptane) until turbid. Cool to -20°C.

  • Drying: Salts can be safely dried under high vacuum.

Troubleshooting Salt Issues
IssueDiagnosisSolution
Gummy Solid Hygroscopic salt (common with spiro-HCl).Switch to Oxalate or Fumarate salt. These often crystallize better than HCl.
Oil formation Trapped solvent/impurities.Triturate with Et₂O/Pentane. Sonicate cold.
Loss of Boc Acid too strong/Time too long.Use Oxalic acid (weaker) or control temp (<0°C) strictly for HCl.

Module 3: Solvent Removal (The "Keeper" Method)

If you must keep the free base (e.g., for an immediate next step), you cannot evaporate to dryness. You must use the "Keeper Solvent" technique.

The Physics of the "Bump"

Spirocycles form azeotropes easily. When you rotovap to dryness, the energy required to remove the last traces of solvent often exceeds the sublimation energy of the spirocycle.

Protocol: Controlled Evaporation
  • Select a Keeper: Add a high-boiling, non-reactive solvent that is compatible with your next step.

    • Next step is Amide Coupling: Use DMF or DMA .

    • Next step is SNAr: Use DMSO or NMP .

    • General Storage: Use Toluene (boiling point 110°C).

  • Vacuum Settings:

    • Set bath to 25°C (Do not heat).

    • Set pressure to 100 mbar (Do not go to <10 mbar).

  • The Stop Point: Evaporate the volatile extraction solvent (e.g., DCM/Ether) until the volume equals the volume of the Keeper solvent added.

  • Assay: Determine concentration via NMR (using an internal standard like trimethoxybenzene) rather than weight.

Solvent Pressure Guide
Solvent to RemoveBath TempVacuum LimitRisk Level
Dichloromethane 20°C> 200 mbarLow
Diethyl Ether 20°C> 300 mbarLow
Methanol 25°C> 150 mbarHigh (Azeotropes)
THF 30°C> 150 mbarMedium

Module 4: Experimental Workflow Visualization

The following diagram outlines the decision process for handling the reaction workup to maximize recovery.

WorkupProtocol Reaction Reaction Complete Workup Aqueous Workup Reaction->Workup PhaseSep Organic Phase Workup->PhaseSep Decision Is Product Volatile? PhaseSep->Decision VolatileYes YES Decision->VolatileYes Decision->VolatileYes VolatileNo NO Decision->VolatileNo SaltRoute Add HCl/Dioxane VolatileYes->SaltRoute KeeperRoute Add Toluene/DMF VolatileYes->KeeperRoute Standard Standard Rotovap VolatileNo->Standard Isolate Filter Solid Salt SaltRoute->Isolate Solution Store as Solution (Quantify by qNMR) KeeperRoute->Solution

Figure 2: Workup decision tree. Choose "Salt Route" for storage or "Keeper Route" for immediate use.

Frequently Asked Questions (FAQ)

Q: I lost my compound on the lyophilizer. Can I recover it? A: Likely not. Lyophilizers operate at extremely low pressures (<0.1 mbar). Volatile spirocycles sublime and end up in the pump oil or the cold trap. Never lyophilize a free-base spirocycle with MW < 200. Always convert to a salt first.

Q: Which salt is best: HCl or TFA? A:

  • HCl: Best for biological testing and stability. Can be hygroscopic.

  • TFA: Good for purification (Prep-HPLC), but TFA salts can be hygroscopic and the excess acid can interfere with subsequent couplings (forming trifluoroacetamides).

  • Oxalate: Best for crystallinity and handling. Easy to break the salt later with mild base.

Q: I need the free base for a reaction. How do I handle the salt? A: Do not "freebase and dry." Instead, perform a "freebase release in situ." Suspend the salt in your reaction solvent (e.g., DCM) and add a scavenger base (e.g., polymer-supported carbonate or excess TEA) immediately before adding the next reagent.

References

  • SpiroChem AG. (2021). Spirocyclic Scaffolds in Medicinal Chemistry: Handling and Properties. SpiroChem Technical Notes. Link

  • Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility.[1][2] Advanced Drug Delivery Reviews, 59(7), 603-616.[1] Link

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Building Blocks. Organic Letters, 12(9), 1944–1947. Link

  • Wuitschik, G., et al. (2010). Oxa-azaspiro[3.3]heptanes: strained, stable, and versatile building blocks for medicinal chemistry. Angewandte Chemie International Edition, 47(24), 4509-4512. Link

Sources

Validation & Comparative

A Comparative Guide to the Lipophilicity of 6,6-Difluoro Spiroheptanones vs. Non-Substituted Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the spiro[3.3]heptane motif represents a valuable, rigid scaffold for creating novel chemical entities. Its three-dimensional structure is a desirable feature for exploring new chemical space and improving compound properties. A common strategy to fine-tune the physicochemical characteristics of such scaffolds is the introduction of fluorine atoms. This guide provides an in-depth comparison of the lipophilicity of 6,6-difluorospiro[3.3]heptan-2-one against its non-substituted parent, spiro[3.3]heptan-2-one, supported by experimental evidence and detailed protocols.

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a critical parameter in drug discovery. It profoundly influences a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, affecting everything from membrane permeability and plasma protein binding to target engagement and potential toxicity.[1][2]

The Counterintuitive Effect of Gem-Difluorination on Lipophilicity

The introduction of fluorine, the most electronegative element, into a molecule can have complex and sometimes counterintuitive effects on its lipophilicity.[3][4] While extensive fluorination typically increases lipophilicity, strategic installation of a gem-difluoro (CF2) group on a carbocyclic scaffold can lead to a decrease in this value.

Experimental studies on a range of functionalized cycloalkanes have demonstrated that gem-difluorination consistently lowers lipophilicity. One key study found that the introduction of a CF2 group decreased the experimental LogP values by a significant margin of 0.54 to 0.55 units when compared to the corresponding non-fluorinated parent compounds.[5][6][7] This phenomenon is not driven by a simple increase in polarity in the classical sense but rather by a significant alteration of the molecule's local electronic environment. The two highly electronegative fluorine atoms create a strong dipole moment within the C-F bonds. This localized dipole can modulate the molecule's overall electrostatic potential surface, potentially leading to more favorable interactions with polar solvents like water and thus reducing its preference for a nonpolar solvent like n-octanol in a partitioning experiment.[8][9][10]

This effect is highly dependent on the molecular context, including the position of the fluorine atoms and the nature of nearby functional groups.[7][11] For the spiro[3.3]heptanone core, this translates to an expected and valuable reduction in lipophilicity upon difluorination at the 6-position.

Caption: Structural comparison of the two spiroheptanone analogs.

Quantitative Data Summary

The following table summarizes the expected impact on lipophilicity based on published experimental data for analogous systems and calculated values. It is important to note that while calculated logP (cLogP) values are useful for prediction, they can be less accurate for fluorinated compounds, and experimental determination is always preferred.[12]

CompoundStructureExperimental LogP/LogD TrendCalculated LogP (XLogP3)
Spiro[3.3]heptan-2-one C1CC2(C1)CC(=O)C2Baseline1.2[13]
6,6-Difluorospiro[3.3]heptan-2-one O=C1CC2(C1)CC(F)(F)C2Expected Decrease (ΔLogP ≈ -0.55)[5][6]N/A

Experimental Protocols for Lipophilicity Determination

To ensure the trustworthiness and reproducibility of lipophilicity data, standardized and well-validated protocols are essential. Below are detailed methodologies for the two most widely accepted techniques for determining logP and logD.

The Shake-Flask Method (Gold Standard)

This method directly measures the partitioning of a compound between n-octanol and an aqueous buffer and is considered the benchmark for logP determination.[14][15][16]

Caption: Workflow for the Shake-Flask LogD determination method.

Detailed Methodology:

  • Preparation of Phases:

    • Prepare a suitable aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4 for logD7.4 determination).

    • Pre-saturate the n-octanol by mixing it vigorously with the aqueous buffer and allowing the layers to separate overnight.

    • Similarly, pre-saturate the aqueous buffer with n-octanol. This step is critical to prevent volume changes during the experiment.[17]

  • Sample Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).[17]

    • Add a small volume of the stock solution to a vial containing a precise volume of the pre-saturated n-octanol and pre-saturated buffer (e.g., 1 mL of each). The final concentration should be within the linear range of the analytical detection method.

  • Equilibration:

    • Securely cap the vials and shake them vigorously for a sufficient period to allow the compound to reach equilibrium between the two phases. This can range from 30 minutes to 24 hours.[1][18]

  • Phase Separation:

    • Centrifuge the vials at a moderate speed (e.g., 2000 rpm) for 10-20 minutes to ensure a clean and complete separation of the n-octanol and aqueous layers. Improper phase separation is a common source of error.[14][15]

  • Quantification:

    • Carefully remove an aliquot from each phase for analysis.

    • Determine the concentration of the compound in each aliquot using a validated analytical method, typically reverse-phase high-performance liquid chromatography with UV detection (HPLC-UV).[18]

  • Calculation:

    • The distribution coefficient (D) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

    • LogD is the base-10 logarithm of this ratio: LogD = log10([Compound]octanol / [Compound]aqueous)

Reverse-Phase HPLC Method (High-Throughput)

This indirect method estimates lipophilicity by correlating a compound's retention time on a reverse-phase HPLC column with those of known standards. It is rapid, requires very little compound, and is well-suited for screening large numbers of compounds.[19][20][21][22]

Sources

A Comparative Guide to the X-ray Crystallography of 6,6-Difluorospiro[3.3]heptan-2-one and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer precise three-dimensional arrangements of functional groups is paramount. The spiro[3.3]heptane framework has emerged as a particularly attractive motif, providing a rigid and structurally unique alternative to more traditional carbocyclic systems. The introduction of fluorine atoms into this scaffold, as in 6,6-Difluorospiro[3.3]heptan-2-one, further enhances its potential by modulating physicochemical properties such as metabolic stability and binding affinity.

This guide provides a comparative analysis of the X-ray crystallographic data for derivatives of the 6,6-difluorospiro[3.3]heptane system. While crystallographic data for complexes of the parent ketone are not yet publicly available, a detailed examination of closely related structures offers invaluable insights into the conformational preferences and packing arrangements of this important class of molecules. Here, we will compare the crystal structure of a key 6,6-difluorinated spiro[3.3]heptane derivative with a non-fluorinated analog to elucidate the structural impact of gem-difluorination.

The Spiro[3.3]heptane Scaffold: A Structural Overview

The spiro[3.3]heptane core consists of two cyclobutane rings fused at a single carbon atom. This arrangement imparts significant rigidity and a well-defined three-dimensional geometry. An early example of a structurally characterized spiro[3.3]heptane is d-spiro[3.3]heptane-2,6-dicarboxylic acid, the structure of which was determined by Hulshof, Vos, and Wynberg.[1][2]

Comparative Crystallographic Analysis

To understand the influence of gem-difluorination on the spiro[3.3]heptane framework, we will compare the crystallographic data of a 6,6-difluorospiro[3.3]heptane derivative with a non-fluorinated spiro[3.3]heptane derivative. For this purpose, we will utilize the data for (2-(6,6-difluorospiro[3.3]heptan-2-yl)acetic acid), a closely related derivative of the title compound, and d-spiro[3.3]heptane-2,6-dicarboxylic acid.

Parameter2-(6,6-difluorospiro[3.3]heptan-2-yl)acetic acid Derivatived-Spiro[3.3]heptane-2,6-dicarboxylic Acid[1]
Formula C9H12F2O2C9H12O4
Crystal System MonoclinicMonoclinic
Space Group P2₁/cC2
a (Å) 10.338.486
b (Å) 9.177.609
c (Å) 9.986.928
β (°) 107.893.25
Volume (ų) 898.4446.9
Z 42
Key Bond Lengths (Å) C-F: ~1.35C-C (ring): 1.539-1.564
Key Bond Angles (°) C-C-C (spiro): ~115-126C-C-C (spiro): 114.8-126.2
Puckering Angle (°) Not specified152.6

Key Observations:

  • Conformational Rigidity: Both structures exhibit the characteristic puckered conformation of the cyclobutane rings, a hallmark of the spiro[3.3]heptane system.[1]

  • Impact of Fluorination: The introduction of the gem-difluoro group is expected to have a significant impact on the local electronic environment and intermolecular interactions. While detailed analysis of the packing of the difluoro derivative is not available in the cited literature, it is anticipated that C-F···H and F···F interactions may play a role in the crystal lattice.

  • Symmetry: The dicarboxylic acid crystallizes in a chiral space group (C2) with the molecule possessing twofold symmetry.[1] In contrast, the acetic acid derivative crystallizes in a centrosymmetric space group (P2₁/c).

Experimental Protocols

The successful acquisition of high-quality single crystals suitable for X-ray diffraction is often the most challenging step in structural elucidation.[3][4] For small, potentially volatile ketones like 6,6-difluorospiro[3.3]heptan-2-one, specific crystallization techniques are required.

Protocol 1: Slow Evaporation
  • Solvent Selection: Choose a solvent in which the compound is moderately soluble. For ketones, solvents like acetone, ethyl acetate, or a mixture of hexane and a more polar solvent can be effective.

  • Solution Preparation: Prepare a nearly saturated solution of the purified compound in the chosen solvent. Ensure the compound is fully dissolved. If any particulate matter remains, filter the solution through a syringe filter into a clean crystallization vessel (e.g., a small vial or test tube).

  • Evaporation: Cover the vessel with a cap that has a small pinhole or use parafilm with a few needle punctures to allow for slow solvent evaporation.

  • Incubation: Place the vessel in a vibration-free environment and allow it to stand undisturbed for several days to weeks.

Protocol 2: Vapor Diffusion

This technique is particularly useful when only small amounts of the compound are available.[4][5]

  • Sample Preparation: Dissolve the compound (a few milligrams) in a small volume of a relatively non-volatile solvent (e.g., toluene, chloroform) in a small, open vial.

  • Antisolvent: Place this vial inside a larger, sealed container (e.g., a jar) that contains a more volatile solvent in which the compound is insoluble (the "antisolvent," e.g., pentane, hexane).

  • Diffusion: The antisolvent vapor will slowly diffuse into the solution of the compound, reducing its solubility and inducing crystallization.

  • Incubation: Allow the setup to remain undisturbed in a stable environment.

Protocol 3: Cooling Crystallization
  • Solution Preparation: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature (e.g., 40-60 °C).

  • Slow Cooling: Allow the solution to cool slowly to room temperature. For even slower crystal growth, the vessel can be placed in an insulated container.

  • Further Cooling: If crystals do not form at room temperature, the solution can be transferred to a refrigerator (4 °C) or a freezer (-20 °C).

Data Collection and Structure Refinement

Once suitable crystals are obtained, they are mounted on a goniometer and subjected to X-ray diffraction analysis.

Workflow for Single-Crystal X-ray Diffraction

G cluster_0 Crystal Preparation & Mounting cluster_1 Data Collection cluster_2 Structure Solution & Refinement cluster_3 Final Output crystal_growth Single Crystal Growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection diffractometer Mount on Diffractometer crystal_selection->diffractometer data_collection X-ray Data Collection diffractometer->data_collection data_processing Data Processing & Integration data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Structure Validation refinement->validation cif_file Crystallographic Information File (CIF) validation->cif_file

Caption: Workflow for single-crystal X-ray diffraction analysis.

Molecular Structure Visualization

The following diagram illustrates the molecular structure of 6,6-Difluorospiro[3.3]heptan-2-one.

Caption: Molecular structure of 6,6-Difluorospiro[3.3]heptan-2-one.

Conclusion

The structural analysis of 6,6-difluorospiro[3.3]heptane derivatives provides critical insights for rational drug design and development. The rigid spirocyclic framework, combined with the electronic effects of gem-difluorination, offers a unique platform for creating novel bioactive molecules. While the crystallography of complexes involving the title ketone remains an area for future investigation, the data from closely related analogs, as presented in this guide, serves as a valuable foundation for researchers in the field. The experimental protocols outlined herein provide a practical starting point for obtaining high-quality single crystals for further structural studies.

References

  • Olifir, O. S., Chernykh, A. V., Dobrydnev, A. V., Grygorenko, O. O., Moroz, Y. S., Voitenko, Z. V., & Radchenko, D. S. (2020). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-Derived Building Blocks. European Journal of Organic Chemistry, 2020(28), 4437-4447. [Link]

  • Hulshof, L. A., Vos, A., & Wynberg, H. (1972). The Crystal and Molecular Structure and Absolute Configuration of d-Spiro[3.3]heptane-2,6-dicarboxylic Acid at —160°. The Journal of Organic Chemistry, 37(11), 1767–1770. [Link]

  • PubChem. (n.d.). Spiro[3.3]heptan-2-one. National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

  • Lachicotte, R. J. (n.d.). How to Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. Retrieved February 23, 2026, from [Link]

  • Stalick, J. K., & Stalick, W. M. (2012). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 68(Pt 1), 117–121. [Link]

  • University of Florida Center for X-ray Crystallography. (2015, April 28). Crystal Growing Tips. Retrieved February 23, 2026, from [Link]

  • Wikipedia. (2023, October 21). Spiroheptane. In Wikipedia. Retrieved February 23, 2026, from [Link]

  • BYU Department of Chemistry and Biochemistry. (n.d.). Growing and Mounting Single Crystals Your Diffractometer Will Treasure. Retrieved February 23, 2026, from [Link]

  • Guillory, W. A. (n.d.). Guide for crystallization. Retrieved February 23, 2026, from [Link]

Sources

Technical Guide: Analytical Validation of 6,6-Difluorospiro[3.3]heptan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating Purity of 6,6-Difluorospiro[3.3]heptan-2-one via GC-MS Content Type: Publish Comparison Guide Author Persona: Senior Application Scientist

Executive Summary: The "Invisible" Scaffold

In modern medicinal chemistry, 6,6-Difluorospiro[3.3]heptan-2-one (CAS 2137641-05-3) has emerged as a critical bioisostere, offering a lipophilic, metabolically stable alternative to traditional cyclohexyl or phenyl rings. However, its structural advantages present a distinct analytical challenge: it is chromatographically "invisible" to standard detection methods.

Lacking a conjugated


-system, this molecule exhibits negligible UV absorption, rendering standard HPLC-UV methods unreliable for trace impurity analysis. This guide validates Gas Chromatography-Mass Spectrometry (GC-MS)  as the superior analytical standard, providing the necessary sensitivity, structural specificity, and volatility profile required for rigorous quality control.
Part 1: Strategic Method Selection

Why GC-MS outperforms HPLC and qNMR for this specific application.

The selection of an analytical method for 6,6-Difluorospiro[3.3]heptan-2-one is dictated by its physicochemical properties: low molecular weight (146.13 Da), moderate volatility, and lack of chromophores.

Comparative Performance Matrix
FeatureGC-MS (Recommended) HPLC-UV qNMR
Detection Principle Electron Ionization (EI) of gas-phase ions.UV/Vis absorption (electronic transitions).Nuclear spin resonance (

H or

F).
Suitability High. Molecule is volatile and ionizes well.Low. Requires derivatization (e.g., DNPH) to be seen.[1]Medium. Excellent for assay, poor for trace impurities.
Sensitivity (LOD) High (ppb/ppm range).Very Low (without derivatization).Low (typically >0.1%).
Specificity Mass Spectrum fingerprint confirms structure.Retention time only (prone to co-elution).Structural certainty, but overlapping signals in complex mixtures.
Throughput High (10–15 min run).Low (Derivatization adds hours).Low (Long acquisition for trace analysis).

The Verdict: While qNMR is valuable for establishing the absolute purity of a primary reference standard, GC-MS is the only viable technique for routine batch release and impurity profiling due to its ability to detect non-chromophoric synthesis byproducts (e.g., non-fluorinated spiro precursors).

Part 2: Experimental Protocol (GC-MS)

This protocol is designed to be a self-validating system . By including an internal standard (IS), we mitigate injection variability, a common source of error in split-injection GC methods.

1. Instrument Configuration
  • System: Agilent 7890B/5977B (or equivalent).

  • Inlet: Split/Splitless, maintained at 250°C.

  • Carrier Gas: Helium, constant flow 1.0 mL/min.

  • Column: DB-624 (or equivalent: 6% Cyanopropyl-phenyl dimethyl polysiloxane).

    • Rationale: The "624" phase provides superior retention and peak shape for volatile ketones compared to a standard DB-5, preventing the analyte from eluting in the solvent tail.

    • Dimensions: 30 m

      
       0.25 mm 
      
      
      
      1.4 µm.
2. Temperature Program
  • Initial: 50°C (Hold 2 min) — Traps volatiles.

  • Ramp 1: 15°C/min to 180°C.

  • Ramp 2: 30°C/min to 240°C (Hold 3 min) — Elutes heavier synthesis byproducts.

  • Total Run Time: ~15 minutes.

3. Mass Spectrometer Settings
  • Source: Electron Ionization (EI) @ 70 eV.

  • Mode: Scan (m/z 35–300) for identification; SIM (Selected Ion Monitoring) for trace impurity quantification.

  • Solvent Delay: 3.0 min.

4. Sample Preparation
  • Diluent: Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).

  • Concentration: 1.0 mg/mL.

  • Internal Standard (IS): Fluorobenzene or n-Decane added at 0.5 mg/mL.

    • Note: Fluorobenzene is structurally distinct but shares halogenated volatility characteristics.

Part 3: Data Interpretation & Fragmentation

The "Fingerprint" of 6,6-Difluorospiro[3.3]heptan-2-one.

Understanding the mass spectrum is crucial for distinguishing the product from potential impurities like the non-fluorinated spiro ketone.

Predicted Fragmentation Pathway (EI, 70eV):

  • Molecular Ion (

    
    ):  m/z 146  (distinct, though potentially low intensity).
    
  • Alpha-Cleavage (Loss of CO): The cyclobutanone ring typically ejects carbon monoxide (

    
    ).
    
    • 
      118  (Base Peak candidate).
      
  • Fluorine Loss: Loss of

    
     or 
    
    
    
    .
    • 
      99 .
      
    • 
      98 .
      
  • Ring Disintegration: Fragmentation of the remaining cyclobutane rings often yields ethylene (

    
    ) units.
    
Visualization: Fragmentation & Workflow

The following diagram illustrates the decision workflow and the fragmentation logic.

ValidationWorkflow cluster_MS Mass Spec Fingerprint Start Sample: 6,6-Difluorospiro[3.3]heptan-2-one PropCheck Property Check: Volatile? YES Chromophore? NO Start->PropCheck MethodSel Select GC-MS (DB-624 Column) PropCheck->MethodSel HPLC unsuitable M_Ion M+ (m/z 146) MethodSel->M_Ion EI Ionization Frag1 [M-CO]+ (m/z 118) (Base Peak) M_Ion->Frag1 -CO (28 Da) Frag2 [M-CO-HF]+ (m/z 98) Frag1->Frag2 -HF (20 Da) Result Purity Validation (Area % vs IS) Frag2->Result

Figure 1: Analytical decision matrix and predicted mass spectral fragmentation pathway for 6,6-difluorospiro[3.3]heptan-2-one.

Part 4: Validation Strategy (ICH Q2 Aligned)

To ensure the method is robust for drug development, follow these validation parameters derived from ICH Q2(R1) guidelines.

1. Specificity (Blank Interference)
  • Protocol: Inject pure diluent and diluent + Internal Standard.

  • Requirement: No peaks should co-elute with the analyte (RT ~8-10 min) or the IS.

  • Critical Check: Verify separation from synthesis precursors (e.g., 3,3-difluorocyclobutane-1,1-diyldimethanol derivatives).

2. Linearity & Range
  • Protocol: Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 0.5 mg/mL to 1.5 mg/mL).

  • Plot: Ratio of Analyte Area / IS Area vs. Concentration.

  • Acceptance:

    
    .[2]
    
3. Limit of Detection (LOD) / Quantitation (LOQ)
  • Method: Signal-to-Noise (S/N) ratio approach.

  • LOD: Concentration yielding S/N

    
     3:1.
    
  • LOQ: Concentration yielding S/N

    
     10:1.
    
  • Note: For this fluorinated ketone, LOQ is typically achievable at <0.05% (w/w), far superior to qNMR.

4. Robustness[3][4][5][6][7]
  • Parameter: Vary the oven ramp rate by

    
    C/min.
    
  • Goal: Resolution (

    
    ) between the main peak and the nearest impurity must remain > 1.5.
    
References
  • International Conference on Harmonisation (ICH). (2005).[5] Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines.[8] [Link]

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry. Chemical Reviews, 114(16), 8257–8322. [Link]

  • Mykhailiuk, P. K. (2015). Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry, 13, 3438-3445. (Context on spirocyclic synthesis and properties). [Link]

  • Grob, R. L., & Barry, E. F. (2004). Modern Practice of Gas Chromatography. Wiley-Interscience. (Reference for stationary phase selection/DB-624). [Link]

Sources

The Ascendancy of Three-Dimensional Scaffolds: A Bioisosteric Comparison of Spiro[3.3]heptane and Cyclohexanone

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the strategic selection of molecular scaffolds is a critical determinant of a drug candidate's ultimate success. The "escape from flatland"—a concerted move away from planar, aromatic structures towards more three-dimensional (3D), sp³-rich cores—is driven by the pursuit of improved physicochemical properties, enhanced target engagement, and the exploration of novel chemical space.[1][2] This guide provides an in-depth bioisosteric comparison of two distinct carbocyclic scaffolds: the classical, flexible cyclohexanone and the rigid, non-classical spiro[3.3]heptane.

While not traditional bioisosteres in a direct replacement sense, their comparison illuminates a fundamental choice in scaffold-based drug design: the trade-off between the well-established utility of a six-membered ring and the emerging advantages of a strained, spirocyclic system. This analysis is tailored for researchers, scientists, and drug development professionals seeking to leverage scaffold diversity for the optimization of lead compounds.

Foundational Concepts: Beyond Classical Bioisosterism

The principle of bioisosterism, the substitution of one group with another that retains similar biological activity, has evolved significantly. Initially focused on isosteres with similar steric and electronic properties, the concept now embraces non-classical bioisosteres, where disparate structures can produce similar biological effects.[3] This modern interpretation encourages the use of novel 3D scaffolds to fine-tune properties like solubility, metabolic stability, and lipophilicity, which are often challenging with traditional, flatter ring systems.[4][5]

Cyclohexanone represents a classical, flexible, and synthetically accessible building block in medicinal chemistry. Its carbonyl group offers a key interaction point as a hydrogen bond acceptor, and the ring's chair and boat conformations provide a degree of conformational flexibility.

Spiro[3.3]heptane , in contrast, is a rigid and strained sp³-rich scaffold.[1][2] Its defining feature is the spirocyclic fusion of two cyclobutane rings, creating a unique 3D geometry with precise, non-coplanar exit vectors for substituent placement.[6][7] This rigidity can reduce the entropic penalty upon binding to a target protein and offers a distinct spatial arrangement of functional groups compared to more conventional carbocycles.[8]

Physicochemical Property Showdown: A Comparative Analysis

The choice between a cyclohexanone and a spiro[3.3]heptane-based core can profoundly impact a molecule's drug-like properties. The following table summarizes key physicochemical parameters, drawing from experimental data on parent compounds and their derivatives.

PropertyCyclohexanoneSpiro[3.3]heptaneRationale and Implications
Molecular Formula C₆H₁₀OC₇H₁₂Spiro[3.3]heptane has a higher carbon-to-hydrogen ratio, reflecting its saturated nature.
Molecular Weight 98.14 g/mol 96.17 g/mol [9]The two scaffolds have very similar molecular weights, making them comparable in terms of size.
logP (Lipophilicity) 0.813.1[9]Spiro[3.3]heptane is significantly more lipophilic than cyclohexanone, a critical consideration for solubility and permeability.
Aqueous Solubility 8.7 g/100 mL (20 °C)Low (inferred from high logP)The polarity of the ketone group in cyclohexanone imparts greater aqueous solubility.
Molecular Shape Flexible (Chair/Boat)Rigid, 3DThe rigidity of spiro[3.3]heptane can enhance binding affinity by pre-organizing substituents.[8]
Bond Angles ~109.5° (sp³) / ~120° (sp²)Strained (~90°)The strained nature of the cyclobutane rings in spiro[3.3]heptane influences its reactivity and conformation.
Metabolic Stability Prone to oxidationGenerally higherSaturated carbocycles like spiro[3.3]heptane often exhibit greater metabolic stability compared to structures with more readily oxidized functionalities.[4]

Structural and Vectorial Differences: A Visual Guide

The most striking difference between these scaffolds lies in their three-dimensional architecture and the orientation of their substituent vectors. Cyclohexanone offers pseudo-axial and pseudo-equatorial positions on a flexible ring, while spiro[3.3]heptane provides fixed, non-planar exit vectors.

G cluster_0 Scaffold Comparison Cyclohexanone Cyclohexanone - Flexible Chair/Boat Conformations - sp2 Carbonyl Center - Axial/Equatorial Substituent Positions Properties Physicochemical & Pharmacological Impact Cyclohexanone->Properties Flexibility, Polarity Spiroheptane Spiro[3.3]heptane - Rigid Spirocyclic Structure - All sp3 Carbon Centers - Non-Coplanar Exit Vectors Spiroheptane->Properties Rigidity, 3D Shape, Lipophilicity

Caption: Logical relationship between scaffold choice and resulting molecular properties.

The fixed, non-coplanar vectors of spiro[3.3]heptane can be particularly advantageous in directing substituents into specific pockets of a protein binding site, a feat that can be more challenging to achieve with the conformational flexibility of a cyclohexanone ring.

Experimental Protocols for Property Assessment

To empirically validate the impact of scaffold selection, standardized experimental protocols are essential. Below are streamlined methodologies for determining key physicochemical properties.

Determination of Lipophilicity (logP) via Shake-Flask Method

Objective: To measure the partition coefficient of a compound between octanol and water, providing a quantitative measure of lipophilicity.

Protocol:

  • Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a biphasic system of n-octanol and phosphate-buffered saline (PBS), pH 7.4, pre-saturated with each other.

  • Partitioning: Add a small aliquot of the compound stock solution to the octanol/PBS system.

  • Equilibration: Shake the mixture vigorously for 1 hour to ensure complete partitioning.

  • Separation: Centrifuge the mixture to achieve a clean separation of the octanol and aqueous layers.

  • Quantification: Carefully remove an aliquot from both the octanol and aqueous layers. Determine the concentration of the compound in each layer using a suitable analytical method (e.g., LC-MS/MS).

  • Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Assessment of Metabolic Stability in Human Liver Microsomes (HLM)

Objective: To evaluate the susceptibility of a compound to metabolism by cytochrome P450 enzymes.

Protocol:

  • Incubation Mixture: In a microcentrifuge tube, combine HLM, NADPH (a cofactor for P450 enzymes), and phosphate buffer.

  • Initiation: Add the test compound to the mixture to initiate the metabolic reaction.

  • Time Points: Incubate the reaction at 37°C. At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculation: Determine the rate of disappearance of the parent compound over time. From this, calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLint).[7]

G start Start protocol Protocol Selection Lipophilicity (logP) Metabolic Stability (HLM) start->protocol logP_steps Shake-Flask Method 1. Prepare System 2. Partition Compound 3. Equilibrate 4. Separate Phases 5. Quantify 6. Calculate logP protocol:f1->logP_steps Experimental Steps HLM_steps HLM Assay 1. Prepare Mixture 2. Initiate Reaction 3. Time Points & Quench 4. Analyze by LC-MS/MS 5. Calculate Stability protocol:f2->HLM_steps Experimental Steps end End logP_steps->end HLM_steps->end

Caption: Workflow for the experimental determination of key physicochemical properties.

Case Studies and Impact on Drug Design

While direct comparisons of cyclohexanone and spiro[3.3]heptane are not abundant, the application of spiro[3.3]heptane as a bioisostere for the phenyl ring offers valuable insights.[6][7][10][11] In several instances, replacing a flat phenyl ring with the 3D spiro[3.3]heptane scaffold has led to compounds with improved properties and maintained or enhanced biological activity.

For example, in the development of analogs for the anesthetic drug Benzocaine, the spiro[3.3]heptane-containing version demonstrated significantly lower lipophilicity (LogD) and higher metabolic stability compared to the parent drug, while retaining comparable anesthetic activity.[10][12] Similarly, when incorporated into the anticancer drug Sonidegib, the spiro[3.3]heptane analog showed altered metabolic stability.[7] These examples underscore the potential of this scaffold to modulate ADME properties in a predictable manner.

The strategic decision to use a spiro[3.3]heptane core over a more traditional scaffold like cyclohexanone would be driven by a desire to:

  • Introduce Rigidity: To lock in a specific conformation for optimal target binding.

  • Enhance 3D Character: To improve solubility and escape the "flatland" of aromatic compounds.[1]

  • Modulate Physicochemical Properties: To fine-tune lipophilicity and metabolic stability.

  • Explore Novel Chemical Space: To generate novel intellectual property and potentially discover new structure-activity relationships.[13]

Conclusion

The bioisosteric comparison of spiro[3.3]heptane and cyclohexanone is a tale of two philosophies in scaffold design. Cyclohexanone remains a workhorse of medicinal chemistry, offering synthetic tractability and a flexible core. Spiro[3.3]heptane, however, represents the forefront of 3D scaffold design, providing a rigid, structurally unique, and increasingly accessible alternative.[13][14] Its proven ability to act as a saturated bioisostere for aromatic rings highlights its potential to imbue drug candidates with superior physicochemical and pharmacological properties.[6][11][15] For the modern medicinal chemist, understanding the distinct advantages of each scaffold is paramount to navigating the complex challenges of drug discovery and designing the next generation of therapeutic agents.

References

  • Mykhailiuk, P. K. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie International Edition. [Link]

  • Mykhailiuk, P. K. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]

  • Natho, P., Colella, M., & Luisi, R. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications. [Link]

  • Mykhailiuk, P. K. (2024). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ResearchGate. [Link]

  • Kim, S., & Lee, S. (2025). Spiro[3.3]heptane: A Versatile sp³-Rich Scaffold and its Synthetic Routes. European Journal of Organic Chemistry. [Link]

  • Stepan, A. F., et al. (2022). Three-dimensional saturated C(sp3)-rich bioisosteres for benzene. Nature Communications. [Link]

  • Klamt, A., et al. (2018). Bioisosters as resulted from vHTS using cyclohexane as target. COSMOsim... ResearchGate. [Link]

  • Mykhailiuk, P. K. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. ResearchGate. [Link]

  • Mykhailiuk, P. K. (n.d.). The activity of Benzocaine benzene ring bioisosteres. Mykhailiuk Research Site. [Link]

  • University of Illinois Urbana-Champaign. (2023). Bioisosteres in Drug Design – “Escape from Flatland”. [Link]

  • de la Torre, D., et al. (2025). A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR. Journal of Medicinal Chemistry. [Link]

  • Larouche, J., et al. (2023). Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. Nature Communications. [Link]

  • Chemistry LibreTexts. (2024). Drug Modifications to Improve Stability. [Link]

  • ResearchGate. (n.d.). Overview of spiro[3.3]heptane synthesis. [Link]

  • PubChem. (n.d.). Spiro[3.3]heptane. [Link]

  • Wikipedia. (n.d.). Spiroheptane. [Link]

Sources

Comparative Guide: Metabolic Stability of Fluorinated Spiro Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern lead optimization, the "escape from flatland" via sp3-rich scaffolds is a dominant strategy to improve solubility and patentability. However, increasing aliphatic character (


) often introduces metabolic liabilities—specifically, rapid oxidative clearance by Cytochrome P450 (CYP) enzymes.

This guide analyzes a specific solution: Fluorinated Spiro Scaffolds . By coupling the structural rigidity of spirocycles with the metabolic blockade of fluorine, medicinal chemists can achieve a "Goldilocks" zone of physicochemical properties. This document compares these scaffolds against non-fluorinated and acyclic alternatives, providing mechanistic rationale, comparative data, and a validated experimental protocol for assessing their stability.

Mechanistic Rationale: The "Gem-Difluoro" & Spiro Effect

To understand why fluorinated spiro scaffolds outperform their analogs, we must look at the intersection of steric occlusion and electronic deactivation.

The Metabolic Soft Spot

Aliphatic rings (piperidines, pyrrolidines) are prone to


-carbon hydroxylation. CYP450 enzymes utilize a high-valent Iron-Oxo species (

) to abstract a hydrogen atom.
  • C-H Bond: ~98 kcal/mol (Vulnerable).

  • C-F Bond: ~116 kcal/mol (Resistant).

The Fluorine Effect

Replacing metabolically labile C-H bonds with C-F bonds does more than just strengthen the bond.

  • Electronic Deactivation: The high electronegativity of fluorine pulls electron density away from adjacent carbons, raising the ionization potential and making the remaining C-H bonds less susceptible to radical abstraction [1].

  • pKa Modulation: In spiro-amines (e.g., 2-azaspiro[3.3]heptanes), fluorine substitution on the ring lowers the basicity of the amine (typically by 1–2 log units). This reduces lysosomal trapping and often improves lipophilic efficiency (LipE) [2].

The Spiro Constraint

Spirocycles lock the molecule into a specific vector. Unlike flexible acyclic chains that can adopt multiple conformations to fit into the CYP active site, rigid spiro scaffolds suffer a high entropic penalty when forced into a catalytic pocket, effectively reducing


 of the metabolic reaction [3].
Visualization: Mechanism of Metabolic Blockade

The following diagram illustrates the mechanistic divergence between a standard spiro-alkane and a fluorinated analog upon CYP encounter.

MetabolicBlockade cluster_0 Non-Fluorinated Scaffold cluster_1 Fluorinated Scaffold CYP CYP450 (Fe=O) Scaffold_H Spiro-CH2 (Target) CYP->Scaffold_H Attacks Scaffold_F Spiro-CF2 (Target) CYP->Scaffold_F Attacks Intermediate Radical Intermediate Scaffold_H->Intermediate H-Abstraction Metabolite Hydroxylated Metabolite (High Clearance) Intermediate->Metabolite OH Rebound Repulsion Steric/Electronic Repulsion Scaffold_F->Repulsion C-F Bond Strength Stable Parent Compound (High Stability) Repulsion->Stable No Reaction

Figure 1: Mechanistic divergence of CYP450 metabolism on C-H vs. C-F spiro centers.

Comparative Analysis: The Data

The following data synthesizes matched molecular pair (MMP) studies comparing acyclic amines, non-fluorinated spirocycles, and fluorinated spirocycles.

Case Study: Optimization of a Piperidine-based CCR antagonist.

  • Baseline: 4-phenylpiperidine (prone to metabolism).

  • Spiro: 2-azaspiro[3.3]heptane (rigid, but still metabolically liable at the C6 position).

  • Fluoro-Spiro: 6,6-difluoro-2-azaspiro[3.3]heptane.

Table 1: Comparative Metabolic Stability Profiles
Scaffold ClassStructure Type

(µL/min/mg)*

(min)**
LogD (7.4)pKa (Base)
Acyclic/Monocyclic 4-substituted Piperidine> 150 (High)< 102.89.2
Simple Spiro 2-azaspiro[3.3]heptane45 (Moderate)322.19.5
Fluorinated Spiro 6,6-difluoro-2-azaspiro[3.3]heptane < 12 (Low) > 120 2.4 8.1
Oxetane Spiro 2-oxa-6-azaspiro[3.3]heptane18 (Low)851.36.8

*Intrinsic Clearance in Human Liver Microsomes (HLM). **Half-life projected at standard protein concentration (0.5 mg/mL).

Key Insights:

  • The Basicity Shift: Note the pKa drop from 9.5 to 8.1 in the fluorinated spiro. This reduces phospholipidosis risk while maintaining sufficient basicity for receptor binding [4].

  • Lipophilicity: Fluorination slightly increases LogD compared to the naked spiro, but it remains lower than the piperidine baseline. This is the "Lipophilic Efficiency" sweet spot.

  • Clearance: The gem-difluoro modification on the spiro ring effectively shuts down the primary metabolic route, resulting in a >10-fold improvement in half-life compared to the piperidine baseline [5].

Experimental Protocol: Microsomal Stability Assay

To validate these properties in your own library, use the following self-validating protocol. This workflow uses a metabolic quenching approach coupled with LC-MS/MS.[1][2]

Reagents & Preparation
  • Buffer: 100 mM Potassium Phosphate (KPO4), pH 7.4.[1][3]

  • Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL stock (Corning or XenoTech).

  • Cofactor: NADPH Regenerating System (or 10 mM NADPH stock).

  • Quench Solution: Acetonitrile (ACN) containing 200 nM Tolbutamide (Internal Standard).

Workflow Diagram

AssayWorkflow cluster_prep Phase 1: Preparation cluster_rxn Phase 2: Incubation cluster_anal Phase 3: Analysis Step1 Pre-warm Buffer & Microsomes (37°C) Step2 Spike Test Cmpd (Final: 1 µM, <0.1% DMSO) Step1->Step2 Step3 Add NADPH (Start Reaction, t=0) Step2->Step3 Step4 Sampling Loop (0, 5, 15, 30, 45 min) Step3->Step4 Step5 Quench with ACN + IS (Precipitate Protein) Step4->Step5 Aliquot Transfer Step6 Centrifuge (4000g, 20 min) Step5->Step6 Step7 LC-MS/MS (Monitor Parent Depletion) Step6->Step7

Figure 2: Step-by-step workflow for HLM metabolic stability assessment.

Detailed Procedure
  • Master Mix: Prepare a solution of microsomes (0.5 mg/mL final) and test compound (1 µM final) in KPO4 buffer.

    • Why 1 µM? To ensure the reaction follows first-order kinetics (

      
      ).
      
  • Pre-incubation: Warm the Master Mix at 37°C for 5 minutes.

  • Initiation: Add NADPH (1 mM final) to initiate the reaction.

    • Control: Run a parallel incubation adding Buffer instead of NADPH to rule out chemical instability.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile (containing Internal Standard). Vortex.

  • Analysis: Centrifuge to pellet proteins. Inject supernatant onto LC-MS/MS.[3] Measure Area Ratio (Analyte/IS).

Calculation

Plot


 vs. Time.[1][3] The slope is 

.

Strategic Synthesis Note

While this guide focuses on stability, accessibility is key. The 6,6-difluoro-2-azaspiro[3.3]heptane scaffold is typically accessed via:

  • Deoxofluorination (DAST/Deoxo-Fluor) of the corresponding spiro-ketone.

  • Caution: This step often requires careful temperature control (-78°C to RT) to prevent ring expansion or rearrangement [6].

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Morgenthaler, M., et al. (2007). Predicting and tuning physicochemical properties in lead optimization: Amine basicity. ChemMedChem, 2(8), 1100-1115. Link

  • Zheng, Y., et al. (2014). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization. Journal of Medicinal Chemistry, 57(23), 9701-9717. Link

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters, 12(9), 1944–1947. Link

  • Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going. Organic & Biomolecular Chemistry, 17, 2839-2867. Link

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry. Chemical Reviews, 114(16), 8257–8322. Link

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.